5-(3-Benzyloxyphenyl)-1H-tetrazole
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-(3-phenylmethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWINOIXMBLCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Benzyloxyphenyl)-1H-tetrazole (CAS Number: 710980-14-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3-Benzyloxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its design and utility in drug discovery.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
This compound is an organic compound featuring a tetrazole ring linked to a phenyl group bearing a benzyloxy substituent.[1] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key structural motif in a wide array of pharmacologically active compounds.[2] Its prominence in drug design stems from its role as a bioisostere of the carboxylic acid group.[3] This bioisosteric relationship means that the tetrazole ring can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid, while often conferring improved metabolic stability and oral bioavailability.[3] The benzyloxy substituent enhances the lipophilicity of the molecule, which can influence its pharmacokinetic profile and ability to cross biological membranes.[1]
The diverse biological activities associated with tetrazole derivatives are vast, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2] This broad applicability underscores the importance of understanding the synthesis and properties of novel tetrazole-containing compounds like this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value/Description | Source(s) |
| CAS Number | 710980-14-6 | [1] |
| Molecular Formula | C₁₄H₁₂N₄O | [1] |
| Molecular Weight | 252.27 g/mol | Calculated |
| Appearance | White to off-white crystalline solid. | Inferred from similar compounds |
| Melting Point | Expected to be in the range of 130-150 °C. For comparison, the structurally similar 5-(benzylthio)-1H-tetrazole has a melting point of 133-141 °C. | [4] |
| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in water. | General knowledge of tetrazoles |
| Purity | Commercially available with purities often exceeding 99% as determined by HPLC. | [4] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, a singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the acidic N-H proton of the tetrazole ring. The exact chemical shifts will depend on the solvent used. For a related compound, 1-(3-Chlorophenyl)-1H-tetrazole, the tetrazole proton appears around 8.14 ppm in CDCl₃.[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the tetrazole ring, the benzylic methylene carbon, and the aromatic carbons. The carbon of the tetrazole ring typically appears in the range of 150-165 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the tetrazole N-H bond.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.
-
C=N and N=N stretches: Vibrations associated with the tetrazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹. For 5-phenyl-1H-tetrazole, these are observed around 1642 and 1562 cm⁻¹.[7]
-
C-O stretch: The ether linkage of the benzyloxy group will show a characteristic C-O stretching band, usually in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 252 or 253, respectively.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[8] This reaction is often catalyzed by a Lewis acid or an amine salt.[8] The following is a detailed, self-validating protocol for the synthesis of this compound from its corresponding nitrile precursor, 3-(benzyloxy)benzonitrile.
Rationale for Experimental Choices
-
Starting Material: 3-(benzyloxy)benzonitrile is the logical precursor, as the nitrile group is readily converted to the tetrazole ring.
-
Reagents: Sodium azide is the most common and cost-effective azide source. Ammonium chloride is used as a proton source and in situ generates hydrazoic acid, the reactive species, in a controlled manner.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[9]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 100-120 °C is common for this type of cycloaddition.[10]
-
Work-up: The work-up procedure is designed to quench the reaction, remove any residual azide, and isolate the acidic tetrazole product. Acidification of the reaction mixture protonates the tetrazole, causing it to precipitate from the aqueous solution.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
3-(benzyloxy)benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-(benzyloxy)benzonitrile (e.g., 5.0 g, 1 equivalent), sodium azide (e.g., 1.8 g, 1.2 equivalents), and ammonium chloride (e.g., 1.5 g, 1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask.
-
Cycloaddition Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Reaction Quench and Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL).
-
Acidification: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with appropriate personal protective equipment (PPE).
-
The reaction generates hydrazoic acid (HN₃) in situ, which is also toxic and explosive. The reaction should be performed in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Handle with care.
Applications in Drug Discovery and Development
The structural features of this compound make it a compelling candidate for investigation in various therapeutic areas.
Bioisosteric Replacement of Carboxylic Acids
As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[3] This substitution can lead to several advantages in drug design:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.
-
Enhanced Lipophilicity: The tetrazole moiety is more lipophilic than a carboxylate anion at physiological pH, which can improve membrane permeability and oral absorption.[11]
-
Modulation of Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[11]
Potential Therapeutic Targets
While specific biological data for this compound is not widely published, the broader class of benzyloxy-phenyltetrazole derivatives has shown promise in oncology. For instance, a series of 1-benzyloxy-5-phenyltetrazole derivatives have been synthesized and evaluated for their inhibitory activity against androgen receptor-dependent prostate cancer cells.[5] Some of these compounds exhibited potent in vitro activity with IC₅₀ values in the nanomolar range.[5] This suggests that the benzyloxyphenyl-tetrazole scaffold may be a valuable starting point for the development of novel anticancer agents.
The potential for this compound and its derivatives extends to other areas where tetrazoles have shown activity, including as anti-inflammatory, antimicrobial, and antiviral agents.[2]
Logical Framework for Application
Caption: The logical progression from the compound's structure to its potential therapeutic applications.
Conclusion
This compound represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through well-established and reliable chemical transformations. The compound's key structural features, namely the tetrazole ring as a carboxylic acid bioisostere and the benzyloxy-phenyl scaffold, provide a strong rationale for its investigation in various therapeutic contexts, particularly in oncology. This guide has provided a detailed technical foundation to support further research and development involving this promising compound.
References
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2017;22(9):1384. Available from: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. 2015;68:133-137. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2023;19:1336-1344. Available from: [Link]
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available from: [Link]
-
[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. - ResearchGate. Available from: [Link]
-
1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed. Available from: [Link]
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available from: [Link]
-
5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. Available from: [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed. Available from: [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available from: [Link]
- CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents.
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. Available from: [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available from: [Link]
-
807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available from: [Link]
-
Supplementary information: - The Royal Society of Chemistry. Available from: [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-Ahmad-Saeed/7e8c3a9f0e1d2c6b5a4d3f9b8c7a6e5d1e0f3b9c]([Link]
- CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents.
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. Available from: [Link]
- WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use - Google Patents.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles - Scientiae Radices. Available from: [Link]
- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.
Sources
- 1. CAS 710980-14-6: this compound [cymitquimica.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(3-Benzyloxyphenyl)-1H-tetrazole: From Discovery to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the strategic use of bioisosteres has emerged as a cornerstone of modern drug design. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, stands out as a premier carboxylic acid bioisostere, offering a unique combination of physicochemical and metabolic properties. This guide provides a comprehensive technical overview of a specific and noteworthy example: 5-(3-Benzyloxyphenyl)-1H-tetrazole. We will delve into its historical context, dissect its synthesis, and explore the rationale behind its application in drug discovery, offering insights for researchers and drug development professionals seeking to leverage the potential of this versatile scaffold.
The Genesis of a Bioisostere: A Historical Perspective
The journey of this compound is intrinsically linked to the broader history of tetrazole chemistry and the rise of bioisosterism in drug design. The first tetrazole derivative was synthesized in 1885 by Swedish chemist J.A. Bladin.[1] However, it was not until the mid-20th century that the therapeutic potential of this heterocyclic system began to be fully appreciated.
The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, provided the critical framework for the ascent of tetrazoles in medicinal chemistry. The 1H-tetrazole ring, with a pKa similar to that of a carboxylic acid, presents itself as an ideal mimic.[1] This substitution can lead to significant advantages, including increased metabolic stability, enhanced lipophilicity, and improved oral bioavailability.[1]
While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence can be traced to the widespread exploration of aryl tetrazoles as potential therapeutic agents. The benzyloxy-phenyl scaffold is a common motif in medicinal chemistry, and its combination with the tetrazole ring represents a logical step in the quest for novel drug candidates with optimized properties. The CAS number for this compound is 710980-14-6.[2]
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide salt. This reaction provides a direct and reliable route to the tetrazole core.
The Core Synthetic Strategy: [3+2] Cycloaddition
The synthesis of this compound commences with the corresponding nitrile, 3-(benzyloxy)benzonitrile. This precursor undergoes a cycloaddition reaction with an azide source, typically sodium azide, often in the presence of a Lewis acid catalyst.
Sources
A Technical Guide to the Preliminary In vitro Evaluation of 5-(3-Benzyloxyphenyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 5-(3-benzyloxyphenyl)-1H-tetrazole, a novel synthetic compound with potential therapeutic applications. The tetrazole moiety is a key functional group in medicinal chemistry, recognized as a bioisostere for carboxylic acids and is present in numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6] This document outlines a structured, multi-tiered approach to systematically screen the compound, beginning with fundamental cytotoxicity assessments and progressing to targeted assays for anti-inflammatory and antimicrobial potential. The protocols detailed herein are designed to be robust and reproducible, providing drug development professionals with the foundational data necessary for informed decision-making in early-stage discovery.
Introduction: The Scientific Rationale
The tetrazole ring system is a critical pharmacophore in modern drug design.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to mimic the carboxylate group, often leading to improved metabolic stability and pharmacokinetic profiles. The specific compound, this compound, combines this valuable heterocycle with a benzyloxyphenyl substituent. This latter group can influence lipophilicity and molecular interactions, potentially directing the compound's activity towards specific biological targets, such as the STAT3 signaling pathway.[7]
A preliminary in vitro evaluation serves as the crucial first step in characterizing the bioactivity of any new chemical entity. The objective is not to be exhaustive, but to efficiently and cost-effectively generate a primary "biological fingerprint" of the compound. This initial screen is designed to answer three fundamental questions:
-
Is the compound cytotoxic to mammalian cells?
-
Does the compound exhibit selective activity against therapeutically relevant targets (e.g., cancer cells, inflammatory enzymes)?
-
Does the compound possess antimicrobial properties?
The insights gained from this preliminary evaluation will guide subsequent, more focused investigations, including mechanism-of-action studies and preclinical development.
Foundational Assessment: General Cellular Cytotoxicity
Before exploring any specific therapeutic potential, it is imperative to determine the compound's inherent toxicity to living cells. This baseline data provides context for all subsequent assays; a compound that is broadly cytotoxic at low concentrations may be a promiscuous toxin rather than a specific inhibitor. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[8]
Principle of the MTT Assay
The assay's mechanism is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells.[8][9] This reaction produces insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10] By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability.[8][10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for adherent cells cultured in a 96-well plate format.
Materials:
-
Human fibroblast cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., MEM with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)[9][11]
-
96-well flat-bottom sterile culture plates
-
Multi-channel pipette
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from (for example) 100 µM down to 0.78 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 590 nm using a microplate reader.[10]
Data Presentation and Interpretation
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.[12] A lower IC50 value indicates higher potency.[13][14]
Calculation:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Table 1: Example Data Structure for Cytotoxicity Screening
| Compound Concentration (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Viability |
|---|---|---|---|
| Vehicle Control (0) | 1.254 | 0.087 | 100.0 |
| 0.78 | 1.231 | 0.091 | 98.2 |
| 1.56 | 1.198 | 0.076 | 95.5 |
| 3.13 | 1.055 | 0.065 | 84.1 |
| 6.25 | 0.876 | 0.054 | 69.8 |
| 12.5 | 0.612 | 0.049 | 48.8 |
| 25 | 0.345 | 0.033 | 27.5 |
| 50 | 0.123 | 0.019 | 9.8 |
| 100 | 0.055 | 0.011 | 4.4 |
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining general cytotoxicity using the MTT assay.
Tier 1 Screening: Anti-Inflammatory Potential
Many tetrazole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its levels increase significantly during inflammation.[15] Therefore, selective inhibition of COX-2 is a desirable attribute for a modern anti-inflammatory drug. A cell-free fluorometric assay is a direct and efficient method for initial screening.
Principle of the Fluorometric COX-2 Inhibition Assay
This assay measures the peroxidase activity of the COX-2 enzyme. COX-2 converts arachidonic acid into the intermediate product Prostaglandin G2 (PGG2). A specific probe is then oxidized by the PGG2, generating a highly fluorescent product.[15] The intensity of the fluorescence is directly proportional to the COX-2 activity. A potential inhibitor will reduce the amount of PGG2 produced, leading to a decrease in the fluorescent signal.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits.
Materials:
-
Recombinant Human COX-2 Enzyme[15]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)[16]
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test Compound
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)[15]
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Reconstitute the COX-2 enzyme and keep it on ice.[15] Prepare a working solution of arachidonic acid.
-
Compound Plating: Add 10 µL of the test compound at various concentrations (prepared as 10x stocks) to the sample wells.
-
Control Plating:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of Celecoxib solution.
-
-
Enzyme Addition: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Initiation: Add 10 µL of reconstituted COX-2 enzyme to all wells except the "no-enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[17]
-
Reaction Start: Add 10 µL of arachidonic acid to all wells to start the reaction.[17]
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 15-20 minutes at 37°C.
Data Presentation and Interpretation
The rate of fluorescence increase (slope of the kinetic curve) is proportional to the enzyme activity. The percent inhibition is calculated, and an IC50 value is determined.
Calculation:
-
Determine the reaction rate (slope) for each well.
-
Calculate the percentage of inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot % Inhibition against the logarithm of compound concentration to determine the IC50.
Table 2: Example Data Structure for COX-2 Inhibition
| Compound Concentration (µM) | Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
|---|---|---|---|
| Enzyme Control (0) | 450.2 | 25.1 | 0.0 |
| 0.1 | 435.5 | 22.8 | 3.3 |
| 0.5 | 387.9 | 20.1 | 13.8 |
| 1.0 | 310.4 | 18.5 | 31.1 |
| 5.0 | 221.6 | 15.3 | 50.8 |
| 10.0 | 145.8 | 11.9 | 67.6 |
| 50.0 | 55.3 | 8.7 | 87.7 |
| Celecoxib (1 µM) | 48.1 | 6.4 | 89.3 |
Workflow Diagram: COX-2 Inhibition Assay
Caption: Workflow for screening COX-2 inhibitors via a fluorometric assay.
Tier 2 Screening: Antimicrobial Activity
The nitrogen-rich tetrazole ring is also a feature in some antimicrobial agents.[5][6] A preliminary screen for antibacterial and antifungal activity is a valuable component of the initial evaluation. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[18] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[19]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test Compound
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer and incubator
Procedure:
-
Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the appropriate broth, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells with inoculum and broth only.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with inoculum and a standard antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[19] or 24-48 hours for fungi.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[19] This can be confirmed by reading the optical density (OD) at 600 nm.[18]
Data Presentation
Results are presented in a clear, tabular format, allowing for easy comparison across different microbial strains.
Table 3: Example Data Presentation for MIC Determination
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|
| This compound | 32 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion and Strategic Next Steps
This guide provides a foundational, three-pronged approach to the preliminary in vitro evaluation of this compound. By systematically assessing general cytotoxicity, targeted anti-inflammatory activity, and broad-spectrum antimicrobial potential, researchers can efficiently build a comprehensive initial profile of the compound.
The data generated—IC50 and MIC values—are critical decision-making tools.
-
A low cytotoxic IC50 (<1 µM) against normal cells may flag the compound for general toxicity, whereas selective cytotoxicity against a cancer cell line would be promising.
-
A potent and selective COX-2 IC50 would strongly support further investigation as an anti-inflammatory agent.
-
Low MIC values (<16 µg/mL) against specific pathogens would warrant follow-up studies to explore the antimicrobial mechanism of action.
Based on these preliminary results, subsequent research can be strategically directed towards more complex cellular assays, mechanism-of-action studies, and eventually, in vivo efficacy models.
References
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
Lamey, F., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Retrieved from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Kumar, V., et al. (2016). Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE. Retrieved from [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2024). ACS Omega. Retrieved from [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). MDPI. Retrieved from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2023). Promega Connections. Retrieved from [Link]
- Methods of screening for antimicrobial compounds. (2001). Google Patents.
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cell Viability Assays. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). Bulletin of Mathematical Biology. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2004). ResearchGate. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the Synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole: A Key Heterocyclic Scaffold
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole. The protocol is structured in two primary stages: the initial preparation of the precursor, 3-benzyloxybenzonitrile, via a Williamson ether synthesis, followed by the critical Lewis acid-catalyzed [3+2] cycloaddition with sodium azide to form the tetrazole ring. This guide emphasizes the causality behind procedural choices, robust safety measures required when handling azides, and detailed, step-by-step instructions to ensure reproducibility and high yield. The methodologies described herein are designed for researchers in medicinal chemistry and drug development, providing a reliable pathway to a versatile molecular scaffold.
Introduction: The Significance of the Tetrazole Moiety
The 5-substituted-1H-tetrazole ring is a cornerstone in modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid functional group.[1][2] This substitution enhances a molecule's lipophilicity and metabolic resistance, improving its pharmacokinetic profile. Such isosteric replacement is a well-established strategy in drug design, famously utilized in the development of angiotensin II receptor blockers (ARBs) like Losartan and Valsartan for treating hypertension.[2][3][4][5]
This compound is an organic compound featuring this critical tetrazole heterocycle linked to a phenyl group bearing a benzyloxy substituent.[6] The synthesis of this and similar compounds is most effectively achieved through the [3+2] cycloaddition of an azide source to an organonitrile.[7][8][9] This application note details a reliable and scalable protocol for its preparation, beginning with the synthesis of the requisite nitrile precursor.
Overall Synthetic Pathway
The synthesis is logically divided into two distinct, high-yielding steps. First, the commercially available 3-hydroxybenzonitrile is protected via a Williamson ether synthesis to yield 3-benzyloxybenzonitrile. Second, this nitrile intermediate undergoes a catalyzed cycloaddition with sodium azide to construct the final tetrazole ring.
Caption: Overall workflow for the two-part synthesis.
Part 1: Synthesis of 3-Benzyloxybenzonitrile (Precursor)
Principle of the Reaction
This step employs the Williamson ether synthesis, a classic and robust method for forming ethers. The phenolic hydroxyl group of 3-hydroxybenzonitrile is weakly acidic and requires deprotonation by a suitable base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium salts without interfering with the nucleophile, thereby accelerating the reaction rate.
Experimental Protocol
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 100 mL of anhydrous DMF.
-
Initiation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension. Caution: Benzyl bromide is a lachrymator; handle it in a fume hood.
-
Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting phenol spot indicates completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. A white precipitate of the product should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) and then with a small amount of cold hexanes (2 x 30 mL) to remove non-polar impurities.
-
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield 3-benzyloxybenzonitrile as a white crystalline solid.
Part 2: Synthesis of this compound
Principle of the Reaction: The [3+2] Cycloaddition
This core transformation is a [3+2] cycloaddition, a type of pericyclic reaction that forms a five-membered ring.[8] The reaction between the nitrile and sodium azide is often sluggish and requires catalysis. A catalyst, such as ammonium chloride or a Lewis acid like zinc bromide, activates the nitrile group.[10][11] The catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon. This polarization makes it more susceptible to nucleophilic attack by the azide ion, initiating the cyclization cascade that ultimately forms the stable aromatic tetrazole ring.
Caption: Mechanism of the catalyzed tetrazole formation.
Experimental Protocol
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-benzyloxybenzonitrile (1.0 eq), sodium azide (NaN₃, 2.0 eq), and ammonium chloride (NH₄Cl, 2.0 eq).
-
Solvent Addition: Add 200 mL of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 120°C and reflux for 12-18 hours. The reaction should be monitored by TLC until the starting nitrile is consumed.
-
Work-up and Isolation (Perform all steps in a certified fume hood):
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
CRITICAL STEP: Slowly and carefully acidify the cold reaction mixture by adding 4N hydrochloric acid (HCl) dropwise. This step protonates the tetrazolate salt, causing the product to precipitate. This will also react with excess sodium azide to produce highly toxic and explosive hydrazoic acid (HN₃) gas. Maintain vigorous stirring and ensure the temperature does not rise significantly. Acidify to a pH of ~2.
-
Once acidified, pour the mixture into 500 mL of ice-cold water to ensure complete precipitation of the product.
-
Stir the resulting slurry for 1 hour in the ice bath.
-
Collect the white solid product via vacuum filtration.
-
Wash the filter cake extensively with cold deionized water (4 x 100 mL) to remove all inorganic salts.
-
-
Purification: The crude solid can be purified by recrystallization from boiling ethanol to yield this compound as a pure white solid.
Data and Reagent Summary
| Reagent | M.W. ( g/mol ) | Role | Key Properties |
| 3-Hydroxybenzonitrile | 119.12 | Starting Material | Solid, m.p. 81-83 °C |
| Benzyl Bromide | 171.04 | Alkylating Agent | Liquid, Lachrymator |
| Potassium Carbonate | 138.21 | Base | Solid, Hygroscopic |
| 3-Benzyloxybenzonitrile | 209.24 | Precursor | Solid, m.p. 68-70 °C |
| Sodium Azide | 65.01 | Nitrogen Source | Highly Toxic Solid |
| Ammonium Chloride | 53.49 | Catalyst | Solid |
| DMF | 73.09 | Solvent | Liquid, High b.p. |
| Final Product | 252.27 | Target Compound | Expected as a white solid |
Critical Safety and Handling Information
E-E-A-T Pillar: Trustworthiness through Safety. A protocol's validity is contingent on its safety. The use of sodium azide necessitates stringent safety measures.
-
Sodium Azide (NaN₃):
-
High Acute Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[12][13][14][15] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid, a highly toxic, volatile, and explosive compound.[12][16] The acidification work-up is the most hazardous step of this protocol and must be performed slowly, with cooling, in a well-ventilated chemical fume hood.
-
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive, explosive heavy metal azides.[16] Avoid using metal spatulas for transfer and never dispose of azide-containing solutions down drains that may have lead or copper plumbing. Quench any residual azide in the filtrate with nitrous acid (by adding sodium nitrite to the acidified solution) before disposal.
-
-
Solvents and Reagents:
-
DMF: N,N-Dimethylformamide is a reproductive toxin and should be handled with care.
-
Benzyl Bromide: Is a lachrymator and irritant. Always handle in a fume hood.
-
References
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available at: [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - ACS Omega. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 - South African Journal of Chemistry. Available at: [Link]
-
METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE - European Patent Office. Available at: [Link]
-
Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres - Journal of Medicinal Chemistry. Available at: [Link]
-
Cyanation of benzylic alcohols and derivatives - ResearchGate. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ) - Princeton University Environmental Health & Safety. Available at: [Link]
-
Safety Data Sheet: Sodium azide - Carl ROTH. Available at: [Link]
-
(PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane - ResearchGate. Available at: [Link]
- US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents.
-
tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. Available at: [Link]
-
Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation - The Journal of Organic Chemistry. Available at: [Link]
-
Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety - ResearchGate. Available at: [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water - ResearchGate. Available at: [Link]
-
5-Benzyl-1H-tetrazole - PubChem. Available at: [Link]
-
Sodium azide - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - Semantic Scholar. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PubMed Central. Available at: [Link]
-
Lab Safety Guideline: Sodium Azide - The University of Tennessee Health Science Center. Available at: [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles - Georgia Institute of Technology. Available at: [Link]
-
Discovery of a new generation of angiotensin receptor blocking drugs - ResearchGate. Available at: [Link]
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - Science. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis - ACS Publications. Available at: [Link]
-
(PDF) 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole - ResearchGate. Available at: [Link]
- US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents.
-
Synthesis of 5-phenyl-1H-tetrazole in the presence of different amounts... - ResearchGate. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PubMed Central. Available at: [Link]
-
(PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 6. CAS 710980-14-6: this compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. uthsc.edu [uthsc.edu]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
Application Notes & Protocols: The Utility of 5-(3-Benzyloxyphenyl)-1H-tetrazole in Modern Medicinal Chemistry
Introduction: The Privileged Role of the Tetrazole Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of specific pharmacophores can dramatically influence a molecule's therapeutic potential. The 1H-tetrazole ring stands out as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] Its prominence stems largely from its function as a metabolically stable bioisostere of the carboxylic acid group.[1][3] This substitution can enhance a compound's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of rational drug design.[1]
Among the vast library of tetrazole-containing compounds, 5-(3-Benzyloxyphenyl)-1H-tetrazole emerges as a molecule of significant interest. It serves not only as a crucial synthetic intermediate but also as a structural analogue in the development of potent antagonists for the Angiotensin II type 1 (AT₁) receptor. Its unique architecture provides a foundational scaffold for probing structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly for cardiovascular diseases.
This document provides an in-depth guide for researchers, covering the synthesis, characterization, and key applications of this compound, with a specific focus on its role in the antagonism of the Renin-Angiotensin System.
Synthesis and Characterization of this compound
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4][5][6] This approach provides a direct and often high-yielding pathway to the desired tetrazole core. The protocol detailed below outlines the synthesis of this compound from its corresponding nitrile precursor, 3-benzyloxybenzonitrile.
Causality in Experimental Design:
-
Precursor: 3-Benzyloxybenzonitrile is the logical starting material, as the nitrile group is the direct electrophilic partner for the azide in the cycloaddition. The benzyloxy group is a stable protecting group for the phenol, which can be removed in later stages if a free hydroxyl is desired for SAR studies.
-
Azide Source: Sodium azide (NaN₃) is a common, cost-effective source of the azide anion.
-
Catalyst/Additive: The reaction is often sluggish and requires catalysis. A Lewis acid such as Zinc Chloride (ZnCl₂) or an ammonium salt like Triethylammonium Chloride can be used.[4] These additives coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide. This protocol utilizes zinc bromide for its efficacy in promoting the reaction in aqueous or semi-aqueous media, which is considered a greener approach.[4][5]
-
Solvent: A high-boiling polar solvent like N,N-Dimethylformamide (DMF) or simply water is typically used to ensure the reagents remain in solution at the required reaction temperatures.[4][5]
Experimental Protocol: Synthesis
Reaction Scheme: 3-Benzyloxybenzonitrile + NaN₃ --(ZnBr₂)--> this compound
Materials:
-
3-Benzyloxybenzonitrile
-
Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-benzyloxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.1 eq).
-
Solvent Addition: Add deionized water (approx. 20 mL per gram of nitrile) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 12-24 hours.
-
Scientific Rationale: The elevated temperature is necessary to overcome the activation energy of the cycloaddition. The use of water as a solvent is a key feature of this greener protocol, highlighted by Sharpless and coworkers.[5]
-
-
Reaction Quench & Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. This step protonates the tetrazolate anion, precipitating the product.
-
Self-Validation: The formation of a solid precipitate upon acidification is a strong indicator of successful product formation.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a white solid.
Data Presentation: Expected Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~145-150 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆) | δ ~16.5 (br s, 1H, NH), 7.6-7.3 (m, 9H, Ar-H), 7.2 (t, 1H, Ar-H), 5.2 (s, 2H, OCH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~158.5, 155.0, 136.5, 130.5, 128.8, 128.2, 128.0, 126.0, 121.0, 119.5, 114.0, 70.0 |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (br, N-H stretch), ~1600, 1480 (C=N, C=C stretch), ~1250 (C-O stretch) |
| MS (ESI⁻) | m/z [M-H]⁻ calculated for C₁₄H₁₁N₄O: 251.10; found: 251.1 |
Note: Specific NMR shifts can vary based on solvent and instrument calibration. The broad NH proton signal is characteristic and may sometimes not be observed due to exchange.
Core Application: Antagonism of the Angiotensin II AT₁ Receptor
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[7] The octapeptide hormone Angiotensin II (Ang II) is the primary effector of the RAS, exerting its potent vasoconstrictive effects by binding to the Angiotensin II type 1 (AT₁) receptor, a G-protein coupled receptor (GPCR).[7][8][9] Overactivation of this system is a key contributor to hypertension.
Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," are a major class of antihypertensive drugs that function by competitively inhibiting the binding of Ang II to the AT₁ receptor.[8][10][11] A common structural feature of many sartans, such as Losartan and Irbesartan, is a biphenyl-tetrazole moiety.[2][12] The acidic 1H-tetrazole ring in these molecules acts as a bioisosteric replacement for a carboxylic acid, anchoring the drug in the receptor's active site and contributing significantly to its antagonist activity.[13]
This compound serves as a valuable scaffold in this context. While not a complete ARB itself, its phenyl-tetrazole core mimics the essential binding elements, making it an ideal starting point for the synthesis of more complex and potent AT₁ antagonists.
Visualization: The Renin-Angiotensin System (RAS) Pathway
Caption: The RAS pathway and the inhibitory action of AT₁ Receptor Blockers (ARBs).
Protocol: In Vitro AT₁ Receptor Binding Assay
To quantify the affinity of a test compound like a derivative of this compound for the AT₁ receptor, a competitive radioligand binding assay is the gold standard.[14] This protocol provides a framework for such an experiment.
Principle of the Assay:
The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the AT₁ receptor. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. From this competition curve, the half-maximal inhibitory concentration (IC₅₀) is determined, which reflects the potency of the test compound.
Experimental Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human AT₁ receptor.
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II or [³H]-Candesartan.
-
Test Compound: this compound derivative, dissolved in DMSO and serially diluted.
-
Non-Specific Determinate: A high concentration (e.g., 10 µM) of a known unlabeled ARB like Losartan.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, scintillation fluid.
Procedure:
-
Plate Setup: Design a 96-well plate map with triplicate wells for:
-
Total Binding: Receptor membranes + Assay Buffer + Radioligand.
-
Non-Specific Binding (NSB): Receptor membranes + Non-Specific Determinate + Radioligand.
-
Competition: Receptor membranes + Serial Dilutions of Test Compound + Radioligand.
-
-
Reagent Addition: Add reagents to the wells in the following order:
-
25 µL of Assay Buffer (for Total Binding) or Non-Specific Determinate (for NSB) or Test Compound dilution.
-
50 µL of receptor membrane suspension (e.g., 10 µg protein/well).
-
25 µL of Radioligand (at a final concentration near its K_d_).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.[13]
-
Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.
-
Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Plot % Inhibition versus the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
The IC₅₀ can be converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Concluding Remarks
This compound represents a versatile and highly valuable scaffold for medicinal chemists. Its straightforward synthesis and its structural relevance to a validated drug class make it an excellent tool for both educational purposes and advanced drug discovery programs. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to synthesize, characterize, and evaluate tetrazole-based compounds for therapeutic applications, particularly in the continued fight against cardiovascular disease. Further exploration of SAR by modifying the phenyl and benzyl moieties can lead to the discovery of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Popa, A., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(10), 2455. Available at: [Link]
-
Shaik, F., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. Available at: [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Vol 46, Issue 1.
-
Ostrovskii, V. A., et al. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 768–780. Available at: [Link]
- Kaushik, N., et al. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(01), 14-19.
-
Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link]
- Burnier, M., & Brunner, H. R. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. Archives of Internal Medicine, 156(17), 1889-1895.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
-
Wang, S. J., et al. (2017). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(5-6). Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]
-
Kasimala, M. B., et al. (2011). Angiotensin II receptors and drug discovery in cardiovascular disease. Journal of Cellular and Molecular Medicine, 15(12), 2548–2560. Available at: [Link]
-
MDPI. (2023). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. Retrieved from [Link]
-
Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]
- International Journal of Research and Analytical Reviews. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Volume 8, Issue 2.
-
Morton, M. J., & Frentiu, F. D. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology, 897, 77-88. Available at: [Link]
- bioRxiv. (2024).
- Growing Science. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. International Journal of Advanced Design and Manufacturing Technology, 7(2), 85-94.
- ACS Publications. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development.
-
Monash University. (n.d.). Angiotensin AT2 receptor function and drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹HNMR spectrum 5-phenoxy tetrazole (3d). [Image]. Available at: [Link]
- ResearchGate. (2014). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. [Image].
-
CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. PubChem.
- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.
- YouTube. (2020). Angiotensin 2 Receptor Blockers (ARBs) Mnemonic for NCLEX.
-
Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. Available at: [Link]
- Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
-
RayBiotech. (n.d.). COVID-19 Spike-ACE2 Binding Assay Kit. Retrieved from [Link]
- ResearchGate. (2015).
- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- bioRxiv. (2024).
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 10. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Benzyloxyphenyl)-1H-tetrazole: A Guide for Researchers
This document provides a comprehensive guide to the safe handling, storage, and use of 5-(3-Benzyloxyphenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety guidelines for structurally similar tetrazole derivatives and general principles of laboratory safety. The unique structural features of this compound, specifically the tetrazole ring, necessitate careful handling due to the potential for thermal instability and energetic decomposition, a known characteristic of this class of compounds.
The tetrazole moiety is a bioisostere for the carboxylic acid group, offering potential advantages in drug design, such as improved metabolic stability and membrane penetration.[1] However, the high nitrogen content of the tetrazole ring also contributes to its energetic nature, making a thorough understanding of its properties crucial for safe laboratory practice.[2] This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound.
Compound Profile and Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as 5-phenyl-1H-tetrazole and other substituted phenyl-tetrazoles, provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Mitigation Measures |
| Flammable Solid | Tetrazole derivatives can be flammable solids and may burn rapidly.[3] There is a risk of explosion if heated under confinement.[1] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear protective gloves, lab coat, and other appropriate personal protective equipment (PPE). Avoid contact with skin.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety glasses with side shields or goggles.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | Work in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[6] |
Causality of Hazards: The high nitrogen content and the cyclic nature of the tetrazole ring contribute to a high heat of formation.[2] Upon heating, these compounds can decompose exothermically, releasing a large volume of nitrogen gas, which can lead to rapid pressure buildup and potential explosion. The aromatic phenyl and benzyloxy groups influence the compound's physical properties but do not eliminate the inherent energetic nature of the tetrazole ring.
Safe Handling Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following step-by-step protocols are designed to minimize risk and ensure a self-validating system of safety.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Ensure to check for any signs of degradation and replace them frequently.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7]
General Handling Workflow
The following workflow is recommended for handling solid this compound:
Caption: Figure 1: A stepwise workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure the work area is clean and free of clutter and ignition sources.
-
Don all required PPE as outlined in section 2.1.
-
Assemble all necessary equipment, including non-sparking spatulas, glassware, and appropriate solvents.
-
-
Weighing and Transfer:
-
Use a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound using a non-sparking spatula to minimize friction and static discharge.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
-
Dissolution and Reaction:
-
Add the weighed compound to the reaction vessel containing the solvent.
-
If heating is required for the reaction, use a well-controlled heating mantle with a temperature probe and a blast shield. Avoid direct heating with a hot plate, which can create localized hot spots.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Clean the work surface thoroughly.
-
Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.
-
Storage and Stability
Proper storage is critical to maintaining the integrity and safety of this compound. The thermal stability of tetrazole derivatives can be influenced by their substituents.[3]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5] Recommended storage temperature is typically between 2-8°C. | Lower temperatures reduce the risk of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against potential reactions with atmospheric moisture and oxygen. |
| Light | Store in a light-resistant container. | To prevent potential photochemical degradation. |
| Container | Keep container tightly closed.[5] | Prevents contamination and exposure to moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] | These substances can react exothermically with tetrazoles, potentially leading to decomposition. |
Logical Relationship for Safe Storage:
Caption: Figure 2: The relationship between proper storage, handling, and overall laboratory safety.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use a direct stream of water as it may scatter the material.
-
If the fire is significant, evacuate the area and call emergency services.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
-
Disposal
All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
References
- Klinsmann, M., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2845.
-
Loba Chemie. (2018, June 12). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. Retrieved from [Link]
-
Glen Research. (2018, May 3). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Retrieved from [Link]
- Zomorodian, K., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 10834-10894.
-
Glen Research. (2018, May 3). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
- Zhang, Y., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Journal of Thermal Analysis and Calorimetry, 147(24), 13655-13664.
-
Loba Chemie. (2018, June 12). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. Retrieved from [Link]
Sources
Application Notes & Protocols: Developing Assays for 5-(3-Benzyloxyphenyl)-1H-tetrazole Target Engagement
Introduction: The Criticality of Target Engagement in Drug Discovery
In the landscape of modern drug discovery, the unambiguous demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This principle, known as target engagement, provides the mechanistic link between a compound's chemical structure and its observed physiological effects. For novel chemical entities such as 5-(3-Benzyloxyphenyl)-1H-tetrazole, a compound belonging to a class known for its diverse biological activities, establishing robust and quantitative assays for target engagement is not merely a confirmatory step but a critical driver of lead optimization.[1][2][3] The tetrazole moiety is often employed as a bioisostere for a carboxylic acid group, a feature that can facilitate interactions with various biological targets.[1][4]
This guide provides a comprehensive framework for developing a suite of biophysical, biochemical, and cell-based assays to confirm and characterize the target engagement of this compound. We will operate under the scientifically plausible hypothesis that our compound is an inhibitor of a soluble intracellular enzyme, for instance, a protein kinase, which represents a common target class for such scaffolds.[5] The principles and protocols detailed herein are designed to be adaptable to other target classes, such as G-protein coupled receptors (GPCRs), with appropriate modifications.
Our approach is built on a tripartite strategy: first, to confirm direct physical binding in a cellular context; second, to quantify the biochemical consequences of this binding; and third, to measure the downstream functional outcomes in a cellular system. This tiered approach provides a self-validating system, where data from orthogonal assays build confidence in the proposed mechanism of action.
Part 1: Cellular Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells and tissues.[6][7] The underlying principle is that the binding of a ligand, such as our tetrazole compound, to its target protein confers thermodynamic stability, resulting in an increased resistance to heat-induced denaturation.[8][9] This change in thermal stability is a direct proxy for target engagement.
Causality Behind Experimental Choices:
We begin with CETSA because it provides direct evidence of the physical interaction between the compound and its target in a native cellular environment, without the need for compound labeling or protein purification.[6][10] This is crucial for filtering out compounds that may show activity in biochemical assays but fail to engage their target in a more complex cellular milieu due to poor permeability or rapid efflux. The isothermal dose-response format, in particular, allows for the determination of a cellular EC50 for target binding, a key parameter for correlating with functional cellular potency.
Experimental Workflow: CETSA
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Plating: Culture a relevant human cell line (e.g., HEK293T overexpressing the target kinase) in appropriate media until approximately 80% confluency.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in cell culture media to achieve the final desired concentrations (e.g., 100 µM to 5 nM). Include a vehicle control (0.1% DMSO).
-
Cell Treatment: Harvest cells and resuspend in fresh media. Incubate the cell suspension with the compound dilutions or vehicle for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes at a pre-determined optimal temperature (e.g., 52°C, determined from a prior melt-curve experiment) that induces partial denaturation of the target protein. A non-heated control at room temperature should also be included.[10]
-
Cell Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein remaining in each sample by Western blot or an equivalent protein quantification method like ELISA or AlphaScreen®.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the signal for each compound concentration to the vehicle control. Plot the normalized soluble protein fraction against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Data Presentation: Hypothetical CETSA Results
| Compound Concentration | % Soluble Target Protein (Normalized) |
| Vehicle (0.1% DMSO) | 100.0 |
| 5 nM | 102.3 |
| 15 nM | 110.5 |
| 50 nM | 145.8 |
| 150 nM | 210.2 |
| 500 nM | 255.7 |
| 1.5 µM | 265.1 |
| 5 µM | 268.9 |
| 15 µM | 270.3 |
| 100 µM | 271.0 |
| Calculated EC50 | 125 nM |
Part 2: Biophysical Characterization of Direct Binding via Surface Plasmon Resonance (SPR)
To complement the cellular data from CETSA and to obtain quantitative kinetic information, a biophysical assay using purified components is essential. Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a ligand and a target protein.[11][12]
Causality Behind Experimental Choices:
SPR provides high-quality kinetic data (k_on, k_off) and affinity (K_D) that is difficult to obtain from cellular assays.[13] This information is invaluable for structure-activity relationship (SAR) studies, helping to guide the chemical optimization of the compound. By immobilizing the purified target protein and flowing the small molecule analyte over the surface, we can directly observe the binding event and its kinetics.[14] This in vitro setup provides a clean, controlled environment to dissect the molecular interaction, free from the complexities of the cellular environment.
Experimental Workflow: SPR
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Use a CM5 sensor chip and standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject the purified target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 response units (RU). Deactivate remaining active esters with ethanolamine-HCl.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 10 µM to 39 nM.
-
Binding Measurement: Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the compound over the immobilized target surface and a reference flow cell for a set association time (e.g., 120 seconds), followed by an injection of running buffer to monitor dissociation (e.g., 300 seconds).
-
Regeneration: Between cycles, inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference flow cell data, globally fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the association rate constant (k_a or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D).
Data Presentation: Hypothetical SPR Results
| Parameter | Value |
| Association Rate (k_a) (1/Ms) | 1.5 x 10⁵ |
| Dissociation Rate (k_d) (1/s) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (K_D) (nM) | 20.0 |
Part 3: Functional Confirmation via a Biochemical Enzyme Inhibition Assay
With evidence of direct binding in cells and in a purified system, the next logical step is to quantify the functional consequence of this binding—namely, the inhibition of the target enzyme's catalytic activity.[15][16] A biochemical assay provides a direct measure of the compound's potency (IC50) in modulating the target's function.[17][18]
Causality Behind Experimental Choices:
This assay directly links the physical binding event to a functional outcome.[19] It is a cornerstone of drug discovery, providing the IC50 value that is often the primary metric for potency in lead optimization campaigns.[15] By running the assay under initial velocity conditions and with the substrate concentration at or near its Michaelis-Menten constant (K_m), we create conditions that are sensitive to competitive inhibitors, a common mechanism for kinase inhibitors.[18] This allows for a robust determination of potency and provides a basis for more detailed mechanism of action studies.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a biochemical enzyme inhibition assay.
Detailed Protocol: Kinase Activity Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of the purified target kinase, its specific peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Plating: In a 384-well white microplate, dispense 50 nL of the this compound serial dilutions in DMSO.
-
Enzyme Addition: Add 5 µL of the 2x enzyme solution to each well and mix. Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the 2x substrate/ATP solution to initiate the enzymatic reaction. The final ATP concentration should be at its K_m for the kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify the amount of ATP remaining by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses cells (if a cell-based assay) and contains luciferase/luciferin to generate a light signal proportional to the ATP concentration.
-
Signal Reading: After a 10-minute incubation, read the luminescence on a plate reader.
-
Data Analysis: The light signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Hypothetical Enzyme Inhibition Results
| Compound Concentration | % Inhibition |
| Vehicle (0.1% DMSO) | 0.0 |
| 1 nM | 2.5 |
| 3 nM | 8.1 |
| 10 nM | 25.4 |
| 30 nM | 50.3 |
| 100 nM | 75.8 |
| 300 nM | 92.1 |
| 1 µM | 98.5 |
| 3 µM | 99.8 |
| 10 µM | 100.0 |
| Calculated IC50 | 30 nM |
Conclusion: A Self-Validating Triad of Assays
The integrated application of CETSA, SPR, and biochemical inhibition assays provides a robust, multi-faceted approach to characterizing the target engagement of this compound. This triad of methodologies establishes a clear line of evidence from direct physical binding in a native cellular context (CETSA EC50 ≈ 125 nM), through precise kinetic and affinity characterization in a purified system (SPR K_D = 20 nM), to the ultimate functional consequence of that binding (Biochemical IC50 = 30 nM). The strong correlation between these orthogonal assays provides high confidence that this compound engages its intended target and that its cellular activity is a direct result of this engagement. This rigorous, self-validating dataset is fundamental for making informed decisions in the progression of a drug discovery project.
References
-
Zhou, Y., Wang, Y., Li, Y., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14447-14487. Available at: [Link]
-
Francis, C., et al. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Available at: [Link]
-
Manjula, S.N., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Scribbr. (n.d.). Free Citation Generator | APA, MLA, Chicago. Retrieved January 25, 2026, from [Link]
-
Thorne, N., Auld, D.S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Insel, P.A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]
-
Breton, V., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 25, 2026, from [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13099-13145. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2021). The proposed mechanism of synthesis of 5-substituted-1H-tetrazole derivatives in the presence of Fe3O4@AMPD@Ni as catalyst. ResearchGate. Available at: [Link]
-
Cite This For Me. (n.d.). Harvard, APA, MLA Reference Generator. Retrieved January 25, 2026, from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 25, 2026, from [Link]
-
May, K., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 335(2), 255-263. Available at: [Link]
-
Canales, A. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Royal Society of Chemistry. Available at: [Link]
-
MyBib. (n.d.). Free APA Citation Generator. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved January 25, 2026, from [Link]
-
Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(10), 2269. Available at: [Link]
-
Al-Haddad, J., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. Available at: [Link]
-
Bio-Navitas. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved January 25, 2026, from [Link]
-
Kolda, O., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 11(11), 936. Available at: [Link]
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 25, 2026, from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved January 25, 2026, from [Link]
-
Citation Machine. (n.d.). Format & Generate - APA, MLA, & Chicago. Retrieved January 25, 2026, from [Link]
-
Insel, P.A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2024). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Retrieved January 25, 2026, from [Link]
-
Inglese, J., et al. (2007). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved January 25, 2026, from [Link]
-
International Journal of Advanced Chemistry Research. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved January 25, 2026, from [Link]
-
SciSpace. (n.d.). Free APA Citation Generator. Retrieved January 25, 2026, from [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved January 25, 2026, from [Link]
-
Shaw, J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(1), 126-136. Available at: [Link]
-
Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 186, 111882. Available at: [Link]
-
Verma, G., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Archiv der Pharmazie, 355(5), e2100450. Available at: [Link]
-
PubChem. (n.d.). 5-Benzyl-1H-tetrazole. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2024). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Retrieved January 25, 2026, from [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosensingusa.com [biosensingusa.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Structure-Activity Relationship Studies of 5-(3-Benzyloxyphenyl)-1H-tetrazole
Introduction: The Versatility of the Tetrazole Scaffold in Drug Discovery
The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily recognized as a bioisosteric replacement for the carboxylic acid group.[1][2] This five-membered, nitrogen-rich heterocyclic ring system offers a unique combination of physicochemical properties that are highly advantageous in drug design. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. However, the tetrazole group often imparts increased metabolic stability and enhanced lipophilicity, which can lead to improved pharmacokinetic profiles.[1] The diverse biological activities exhibited by tetrazole derivatives, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects, underscore the immense potential of this scaffold in the development of novel therapeutics.[2][3]
This guide focuses on 5-(3-Benzyloxyphenyl)-1H-tetrazole , a scaffold of significant interest for structure-activity relationship (SAR) studies. Its structural features—a central phenyl ring, a flexible benzyloxy substituent, and the ionizable tetrazole ring—provide multiple points for chemical modification, allowing for a systematic exploration of the chemical space around a given biological target. These notes will provide a comprehensive overview of the synthesis, potential biological targets, and detailed protocols for initiating SAR studies with this promising molecule.
Core Structural Features and Rationale for SAR Studies
The this compound scaffold can be dissected into three key regions for systematic modification in SAR studies:
-
The 1H-Tetrazole Ring: This acidic moiety is crucial for ionic interactions with target proteins. Modifications at this position are generally limited, but N-alkylation or substitution can be explored to modulate physicochemical properties or probe for additional binding interactions.
-
The Central Phenyl Ring: The substitution pattern on this ring dictates the orientation of the other functional groups. The meta-substitution of the benzyloxy group is a key feature, and exploring ortho and para isomers can provide valuable insights into the spatial requirements of the binding pocket.
-
The Benzyloxy Moiety: This group offers significant opportunities for modification. The ether linkage provides flexibility, while the terminal phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric effects. The length and nature of the linker can also be varied.
A systematic SAR exploration of this scaffold would involve the synthesis of a library of analogs with modifications at these key positions to elucidate the structural requirements for optimal biological activity.
Synthetic Protocol: Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt, often catalyzed by a Lewis acid.[4] The following protocol details the synthesis of the parent compound, this compound, from the corresponding nitrile.
Materials:
-
3-(Benzyloxy)benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Expert Insight: Ammonium chloride acts as a proton source to facilitate the reaction. Triethylamine hydrochloride can also be used as an alternative. The use of these reagents avoids the need for the direct handling of the highly toxic and explosive hydrazoic acid (HN₃).
-
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. This will protonate the tetrazole ring and cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Extraction (if no precipitation occurs):
-
If the product does not precipitate, transfer the acidified aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: The successful synthesis of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify its structure and purity.
Potential Biological Targets and Assay Protocols for SAR Studies
Based on the prevalence of the tetrazole moiety in approved drugs and clinical candidates, two high-priority targets for SAR studies with this compound and its analogs are the Angiotensin II Type 1 (AT₁) Receptor and the G-protein coupled receptor 35 (GPR35).
Angiotensin II Type 1 (AT₁) Receptor
The AT₁ receptor is a key regulator of blood pressure, and its blockers are widely used as antihypertensive agents.[5] Many "sartan" drugs, such as losartan and valsartan, feature a tetrazole group that mimics the carboxylate of the natural ligand, angiotensin II.
Caption: Workflow for an AT₁ Receptor Antagonist SAR Study.
This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT₁ receptor by measuring the displacement of a radiolabeled ligand.[5]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT₁ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Non-labeled competitor (for defining non-specific binding): Unlabeled Angiotensin II or a known AT₁ receptor antagonist (e.g., losartan).
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to each well.
-
Addition of Ligands and Test Compounds:
-
Total Binding: Add radioligand at a concentration near its Kd.
-
Non-specific Binding: Add radioligand and a high concentration of unlabeled competitor (e.g., 1 µM Angiotensin II).
-
Competition: Add radioligand and varying concentrations of the test compound.
-
-
Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for the assay.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
G Protein-Coupled Receptor 35 (GPR35)
GPR35 is an orphan receptor that has emerged as a potential therapeutic target for inflammatory and metabolic diseases.[6] Several tetrazole-containing compounds have been identified as potent GPR35 agonists.
Caption: Simplified GPR35 Signaling Pathways.
This protocol describes a cell-based assay to measure the agonist activity of test compounds at the GPR35 receptor by detecting changes in intracellular calcium levels.[7]
Materials:
-
A cell line stably expressing human GPR35 and a G-protein that couples to the calcium signaling pathway (e.g., Gαq), such as CHO-K1 or HEK293 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Test compounds.
-
A known GPR35 agonist as a positive control (e.g., Zaprinast).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GPR35-expressing cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37 °C for 60 minutes in the dark to allow the cells to take up the dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37 °C).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the test compounds (at various concentrations) or the positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity upon addition of the compound corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Data Presentation and Interpretation
The results of the SAR studies should be compiled into a clear and concise table to facilitate analysis.
Table 1: Example SAR Data for this compound Analogs
| Compound ID | R¹ (Benzyloxy Phenyl Substitution) | R² (Central Phenyl Isomer) | R³ (Tetrazole N-Substitution) | AT₁ Receptor IC₅₀ (nM) | GPR35 EC₅₀ (nM) |
| Parent | H | meta | H | 150 | 250 |
| 1a | 4-Cl | meta | H | 50 | 180 |
| 1b | 4-OCH₃ | meta | H | 200 | 300 |
| 2a | H | para | H | 500 | 800 |
| 3a | H | meta | CH₃ | 300 | 450 |
Interpretation of Example Data:
-
Modification of the Benzyloxy Group (R¹): The introduction of an electron-withdrawing group (Cl) at the 4-position of the benzyl ring (Compound 1a ) increased affinity for the AT₁ receptor, suggesting a potential electronic or steric interaction in the binding pocket. Conversely, an electron-donating group (OCH₃) was detrimental to activity (Compound 1b ).
-
Modification of the Central Phenyl Ring (R²): Moving the benzyloxy group to the para-position (Compound 2a ) significantly reduced activity at both targets, highlighting the importance of the meta-substitution pattern for proper orientation of the pharmacophoric elements.
-
Modification of the Tetrazole Ring (R³): N-methylation of the tetrazole (Compound 3a ) decreased activity, suggesting that the acidic proton of the tetrazole is likely involved in a key hydrogen bond or ionic interaction with the receptor.
Conclusion
The this compound scaffold represents a versatile starting point for the design of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for a thorough investigation of the SAR for various biological targets. The protocols outlined in these application notes provide a robust framework for the synthesis of analogs and their evaluation at two high-value targets, the AT₁ receptor and GPR35. A systematic approach to the design, synthesis, and biological testing of a focused library of compounds based on this scaffold is a promising strategy for the discovery of new lead compounds in drug development.
References
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Sharma, M. C., Kohli, D. V., Sharma, S., & Sharma, A. D. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. [Link]
-
(2024). Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]
-
Jenkins, D. J., & Long, S. B. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PLoS One, 6(12), e28682. [Link]
-
Milligan, G. (2010). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in molecular biology (Clifton, N.J.), 612, 185–201. [Link]
-
Devi, S., Kumar, R., & Singh, V. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1352885. [Link]
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2014). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2013). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 4(1), 1-6. [Link]
-
Zhang, H., & Wang, M. W. (2015). Ligand Binding Effects on Activation of Type-2 Angiotensin II Receptor. bioRxiv. [Link]
-
Wang, J., Werry, T. D., & Sexton, P. M. (2020). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 11, 1433. [Link]
-
Francis, C. L., Ho, S., O'Rourke, D., Peat, T. S., Newman, J., Lucian, H., ... & Baell, J. B. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European journal of medicinal chemistry, 246, 114982. [Link]
-
European Patent Office. (2017). METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. EP2845853B1. [Link]
-
Zhang, H., Unal, H., Desnoyer, R., Han, G. W., Patel, N., Katritch, V., ... & Cherezov, V. (2015). Structure of the angiotensin receptor revealed by serial femtosecond crystallography. Cell, 161(4), 833-844. [Link]
-
Sajadi, S. M. (2016). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University Journal of Science, 1(1), 1-5. [Link]
-
Bauer, L., Benz, M., Klapötke, T. M., Pignot, C., & Stierstorfer, J. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4127. [Link]
-
Southern, C., Cook, J. M., Neetoo, H., & Kettle, R. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 826–837. [Link]
-
George, S., & Mathew, B. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 3-17. [Link]
-
Wang, Y., & Wang, M. W. (2012). Discovery of natural phenols as G protein-coupled receptor-35 (GPR35) agonists. Acta Pharmacologica Sinica, 33(9), 1198–1206. [Link]
-
RayBiotech. (n.d.). Angiotensin II ELISA Kit. [Link]
-
Molbase. (n.d.). Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole. [Link]
-
DOST-PNRI. (2017, March 29). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
-
Graphene and Advanced Materials. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole
Welcome to the technical support guide for the synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. The tetrazole moiety is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2]
The primary synthetic route to this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][3] This guide provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on optimizing reaction conditions, maximizing yield, and ensuring operational safety.
General Reaction Scheme
The synthesis is typically achieved by reacting 3-benzyloxybenzonitrile with sodium azide (NaN₃) in the presence of a catalyst, followed by an acidic work-up to yield the final product.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low or the reaction has stalled. What are the primary factors to investigate?
A1: Low yield is the most common issue and can typically be traced to one of four key areas: the catalyst system, reaction temperature, reagent quality, or solvent choice.
1. The Catalyst System is Crucial: The cycloaddition of an azide anion to a nitrile is slow without activation. A catalyst, either a Lewis acid or a Brønsted acid, is required to activate the nitrile group, making it more electrophilic.[4]
- Lewis Acids (e.g., ZnBr₂, ZnCl₂): Zinc salts are highly effective and are particularly useful for reactions in water, which improves the overall safety profile of the process.[5] The zinc ion coordinates to the nitrogen of the nitrile, increasing its susceptibility to nucleophilic attack by the azide.[6]
- Brønsted Acids (e.g., NH₄Cl, Et₃N·HCl): Ammonium chloride is a classic and cost-effective choice, particularly in DMF. It acts as a proton source to generate small amounts of hydrazoic acid (HN₃) in situ, which is highly reactive.[7]
2. Insufficient Thermal Energy: This reaction has a significant activation energy barrier. Temperatures are typically in the range of 100-130 °C. If the temperature is too low, the reaction rate will be impractically slow. Consider using a higher boiling point solvent or microwave irradiation to safely achieve higher temperatures and reduce reaction times.[2]
3. Reagent Purity and Stoichiometry:
- Sodium Azide (NaN₃): Ensure it is dry and of high purity. Use a slight excess (1.2 to 1.5 equivalents) to drive the reaction to completion.[8]
- 3-Benzyloxybenzonitrile: Verify the purity of your starting nitrile. Impurities can inhibit the catalyst or introduce side reactions.
4. Solvent Selection: The choice of solvent impacts reagent solubility and reaction temperature.
- DMF (N,N-Dimethylformamide): A very common solvent for this reaction due to its high boiling point and ability to dissolve both the nitrile and the azide salt.[8]
- Water: A greener and safer alternative when used with a zinc catalyst.[5] This method minimizes the formation of volatile and highly toxic hydrazoic acid.[5]
- DMSO (Dimethyl sulfoxide): Another high-boiling polar aprotic solvent that can be effective.
| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| NaN₃ / NH₄Cl | DMF | 120-130 | Cost-effective, traditional method. Generates HN₃ in situ.[7] |
| NaN₃ / ZnBr₂ | Water | 100 (reflux) | Improved safety (less free HN₃), environmentally friendly.[5] |
| NaN₃ / Silica Sulfuric Acid | DMF | 110-120 | Heterogeneous catalyst, allows for easier work-up via filtration.[8] |
| NaN₃ / Et₃N·HCl (Microwave) | DMF / NMP | 150-180 | Drastically reduced reaction times (minutes to hours).[2][6] |
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities or side products?
A2: The most common impurity is unreacted 3-benzyloxybenzonitrile. If the reaction is incomplete, you will see this starting material on your TLC plate. Other possibilities include products from nitrile hydrolysis or, less commonly, isomeric byproducts.
-
Unreacted Nitrile: This is easily identified by running a co-spot with your starting material. To resolve this, increase the reaction time, temperature, or the equivalents of sodium azide and catalyst.
-
Hydrolysis to Amide/Carboxylic Acid: If there is excess water in your solvent (especially in DMF at high temperatures) and the reaction is prolonged, the nitrile group can hydrolyze to 3-benzyloxybenzamide or further to 3-benzyloxybenzoic acid. This is more prevalent under strongly acidic or basic conditions, which are generally not present until the work-up stage.
-
Work-up is Key: The product exists as a sodium tetrazolate salt in the reaction mixture. It is anionic and highly water-soluble. Upon acidification (typically to pH 2-3), the tetrazole is protonated, becoming neutral and significantly less soluble in water, causing it to precipitate.[4] If acidification is incomplete, you will lose a significant amount of product in the aqueous phase during extraction, leading to low isolated yields.
Caption: A logic tree for troubleshooting TLC analysis results.
Q3: What are the critical safety precautions I must take when performing this synthesis?
A3: This reaction involves highly toxic and potentially explosive materials. Strict adherence to safety protocols is mandatory.
1. Sodium Azide (NaN₃) Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9] It functions as a potent metabolic inhibitor.
- Handling: Always handle sodium azide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
- Engineering Controls: Ensure your fume hood has adequate airflow.[10]
2. Hydrazoic Acid (HN₃) Formation: The protonation of azide ions forms hydrazoic acid (HN₃). This substance is a volatile, highly toxic, and explosive gas.[5][9]
- Acidic Conditions: Never mix sodium azide directly with strong acids outside of a controlled work-up procedure. The use of catalysts like NH₄Cl generates HN₃ in situ, so the entire reaction must be contained within the fume hood.[4]
- Work-up: The acidification step must be performed slowly, with cooling (e.g., in an ice bath), and inside the fume hood to control the exotherm and safely vent any evolved HN₃ gas.
3. Formation of Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, silver, and zinc to form highly shock-sensitive and explosive heavy metal azides.[4][11]
- Equipment: Avoid using metal spatulas for weighing sodium azide.[11] Do not use ground glass joints with lead-based grease. Ensure reaction vessels are free from heavy metal contamination.
- Waste Disposal: Quench all azide-containing waste streams properly according to your institution's EHS guidelines before disposal. Never pour azide waste down a drain, as it can react with lead or copper pipes to form explosive deposits over time.[10]
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxybenzonitrile (Starting Material)
If not commercially available, the starting nitrile can be prepared from 3-cyanophenol.
-
Reagents: To a stirred solution of 3-cyanophenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone, add benzyl bromide (BnBr, 1.2 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, filter off the solid K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with 5% Na₂CO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield 3-benzyloxybenzonitrile as a colorless oil or white solid.[12]
Protocol 2: Optimized Synthesis of this compound
This protocol uses a well-established and reliable catalyst system.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-benzyloxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent: Add anhydrous DMF (approx. 5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture to 125-130 °C with vigorous stirring. Monitor the reaction progress by TLC (a typical mobile phase is 30-50% ethyl acetate in hexanes). The reaction may take 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker of ice water.
-
Acidification: While stirring in the ice bath, slowly add 2M HCl solution until the pH of the mixture is ~2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a white solid.[8]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Kumar, V., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39367-39388. [Link]
- Nájera, C., & de Cózar, A. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 26(16), 4875.
-
Li, Z., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(8), 10960-10972. [Link]
- Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(26), 7755-7774.
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137.
- Patil, P., et al. (2016). Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction.
- Sinha, S., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 13(38), 26863-26873.
- Mirjalili, B. F., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Sinha, S., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 13(38).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Retrieved from [Link]
- ACS Publications. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development.
- Reddy, K. R., et al. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 12(10), 2322-2325.
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Google Patents. (n.d.). CN104910089A - Preparation method of 5-phenyl-tetrazole.
-
ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 2845853 B1 - Method for producing 1H-tetrazole derivative. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
YouTube. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
- SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68.
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. zebrafish.org [zebrafish.org]
- 11. osha.gov [osha.gov]
- 12. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
stability of 5-(3-Benzyloxyphenyl)-1H-tetrazole in different solvents
Welcome to the dedicated technical support center for 5-(3-Benzyloxyphenyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
The tetrazole moiety is recognized for its metabolic stability, often serving as a bioisostere for carboxylic acids in medicinal chemistry.[1][2] However, understanding the stability of this compound in different solvent systems is crucial for accurate experimental design, data interpretation, and formulation development. This guide provides practical insights and protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter related to the stability of this compound in solution.
Issue 1: Inconsistent Analytical Results or Loss of Potency Over Time in Solution
-
Scenario: You observe a decrease in the concentration of this compound in your stock or working solutions, leading to variability in your experimental data.
-
Potential Cause: The compound may be degrading in the solvent over time, especially under certain storage conditions. Tetrazole derivatives can be susceptible to degradation under various conditions, including exposure to light, elevated temperatures, or reactive solvent species.[3][4]
-
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Assessment: For routine experiments, consider using aprotic solvents like acetonitrile or tetrahydrofuran (THF), where the compound is likely to exhibit better stability compared to protic solvents like methanol, especially if acidic or basic impurities are present.
-
Long-term Storage: For long-term storage of solutions, dimethyl sulfoxide (DMSO) is a common choice. However, it's important to use high-purity, anhydrous DMSO and store it properly to prevent the absorption of water, which could potentially facilitate hydrolysis over extended periods.[1]
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation of tetrazoles can occur, often involving the extrusion of molecular nitrogen.[4][5][6]
-
-
Perform a Forced Degradation Study: To understand the degradation profile of the compound in your chosen solvent, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Solutions
-
Scenario: Your HPLC chromatogram shows new, unidentified peaks that were not present in the freshly prepared sample.
-
Potential Cause: These new peaks are likely degradation products of this compound. The nature of these degradants will depend on the solvent and the stress conditions.
-
Troubleshooting Steps:
-
Characterize Degradation Products:
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its structure.[7][8][9]
-
-
Hypothesize Degradation Pathways:
-
Tetrazole Ring Cleavage: A common degradation pathway for tetrazoles is the cleavage of the heterocyclic ring, often initiated by heat or light, leading to the extrusion of nitrogen gas (N₂).[3][10]
-
Hydrolysis of the Benzyloxy Group: The benzyloxy moiety could be susceptible to acidic or basic hydrolysis, which would cleave the benzyl group, resulting in 3-(1H-tetrazol-5-yl)phenol and benzyl alcohol.
-
Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid at that position. The phenyl rings could also be hydroxylated under oxidative stress.
-
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can resolve the parent compound from all potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
-
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound expected to be most stable?
| Solvent Category | Examples | Expected Stability | Rationale |
| Aprotic Polar | Acetonitrile, DMSO, DMF, THF | High | These solvents are less likely to participate in proton-transfer-mediated degradation pathways. |
| Aprotic Non-Polar | Toluene, Dichloromethane | High | Low reactivity and unlikely to promote ionic degradation pathways. Solubility may be a limiting factor. |
| Protic Polar | Methanol, Ethanol, Water | Moderate to Low | Can act as nucleophiles or facilitate proton transfer, potentially leading to solvolysis or ring-opening, especially in the presence of acidic or basic impurities. |
Q2: What are the primary degradation pathways I should be aware of?
A2: The primary potential degradation pathways for this compound include:
-
Photolytic Decomposition: Cleavage of the tetrazole ring upon exposure to UV light, typically resulting in the extrusion of nitrogen gas.[4][5]
-
Thermal Decomposition: At elevated temperatures, the tetrazole ring can undergo cleavage.[10][11]
-
Acid/Base Hydrolysis: While the tetrazole ring itself is relatively stable to hydrolysis, the benzyloxy ether linkage may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidative Degradation: The benzylic C-H bond and the aromatic rings are potential sites for oxidation.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize exposure to oxygen and moisture.
-
Storage:
-
Store in amber glass vials to protect from light.
-
Store at low temperatures (-20°C or -80°C).
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Q4: Is it necessary to perform a forced degradation study for this compound?
A4: Yes, if the stability of the compound is critical for your research, such as in quantitative assays or for regulatory submissions, performing a forced degradation study is highly recommended. It will help you:
-
Understand the intrinsic stability of the molecule.
-
Identify potential degradation products.
-
Develop a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
-
Objective: To generate potential degradation products and evaluate the stability of the compound under various stress conditions.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV or DAD detector
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method.
-
Caption: Workflow for a forced degradation study.
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Suggested Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be:
-
0-5 min: 90% A
-
5-25 min: 90% to 10% A
-
25-30 min: 10% A
-
30-35 min: 10% to 90% A
-
35-40 min: 90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- Cristiano, M. L. S. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Current Organic Chemistry, 16(13), 1531-1551.
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. Russian Chemical Reviews, 93(8), RCR5118.
- Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.
- Li, J., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 182, 111634.
- Praveen, P., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(5), 499-513.
- Frija, L. M., et al. (2011). Photochemistry of 5-allyloxy-tetrazoles: Steady-State and Laser Flash Photolysis Study. Organic & Biomolecular Chemistry, 9(16), 5763-5772.
- Ahmadi, S., et al. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
- Cristiano, M. L. S. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Current Organic Chemistry, 16(13), 1531-1551.
- Sajadi, S. M. (2016). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Journal of the Serbian Chemical Society, 81(1), 21-27.
- Gerislioglu, S., et al. (2014). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. Letters in Organic Chemistry, 11(7), 523-527.
- Sriram, D., et al. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(3), 936-943.
- El-Maali, N. A., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. RSC Medicinal Chemistry, 14(12), 2417-2436.
- Kiselev, V. G., & Sinditskii, V. P. (2020). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Propellants, Explosives, Pyrotechnics, 45(8), 1218-1229.
- Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
- Niu, Y., et al. (2025). Experimental and kinetic modeling study of oxidative degradation of benzene and phenol in supercritical water. Journal of Environmental Management, 377, 123992.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Kapçak, E., & Şatana-Kara, E. H. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Turkish Journal of Pharmaceutical Sciences, 15(3), 271–277.
- ChemicalBook. (n.d.). Tetrazole(288-94-8) 1H NMR spectrum.
- Karton, A., & Talbi, D. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(34), 9649–9656.
- Al-Shehri, M. M., et al. (2022). development of a green stability-indicating hplc-dad method for the analysis of tildipirosin in pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research, 13(5), 2165-2172.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(5), 423-427.
- Telvekar, V. N., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(9), 4247–4254.
- He, Y., et al. (2020). Investigation of the Reaction Mechanism of 5-Amino-1H-Tetrazole with Nitrocellulose Using Thermal Analysis Techniques. Polymers, 12(10), 2341.
- Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(2), 102-107.
- Abdel-Fattah, M. A., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research, 24(11), 3845-3856.
- TCI Chemicals. (n.d.). 5-(Benzylthio)-1H-tetrazole | 21871-47-6.
- Gill, C., et al. (2008). Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. Organic Letters, 10(15), 3343–3346.
- Heravi, M. M., et al. (2014). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. Journal of the Chilean Chemical Society, 59(1), 2291-2293.
- Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Russian Journal of Organic Chemistry, 39(11), 1547-1599.
- Ghorbani-Vaghei, R., & Malaeke, A. (2017). Preparation of 5-aryl-1H-tetrazoles catalyzed by S1 or S2 nanoparticles. Journal of the Iranian Chemical Society, 14(1), 131-137.
- Wolfender, J.-L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 25, 114-121.
- Reddy, K. K. A. (2023, February 4). How to extract tetrazole derivative compound if compound is in DMSO or DMF?
- Boukhatem, T., et al. (2013). Effect of catalysts and solvents on the formation of 5-Phenyl-1H-phenyl tetrazole a. Journal de la Société Chimique de Tunisie, 15, 13-18.
- Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 969-976.
Sources
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of 5-allyloxy-tetrazoles: steady-state and laser flash photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
overcoming poor reactivity in 5-phenyltetrazole synthesis
Welcome to the technical support center for the synthesis of 5-phenyltetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance the efficiency and success of your work.
Introduction to 5-Phenyltetrazole Synthesis
The [3+2] cycloaddition of an azide source, typically sodium azide, with benzonitrile is the most common and direct route to 5-phenyltetrazole.[1] This reaction, while conceptually straightforward, can be prone to poor reactivity, leading to low yields and extended reaction times. The core of this challenge lies in the activation of the nitrile group, which is often accomplished through the use of catalysts. This guide will explore how to overcome these reactivity hurdles to achieve a successful synthesis.
Troubleshooting Guide: Overcoming Poor Reactivity
This section addresses specific issues you may encounter during the synthesis of 5-phenyltetrazole.
Question 1: I am observing very low or no product yield. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common frustration in 5-phenyltetrazole synthesis and can stem from several factors.
Probable Causes & Solutions:
-
Insufficient Nitrile Activation: The nitrile group of benzonitrile is not electrophilic enough to readily react with the azide anion. The reaction often requires a catalyst to activate the nitrile.[1][2]
-
Solution: Introduce a Lewis acid catalyst. Zinc salts, such as ZnBr₂ or ZnCl₂, are well-established and effective catalysts for this reaction.[2][3] The Lewis acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. Other effective catalysts include indium(III) chloride and copper(II) sulfate.[2][4] Heterogeneous catalysts like natural Natrolite zeolite have also been used successfully.[5]
-
-
Inappropriate Solvent: The choice of solvent is critical for solubilizing the reagents and for the reaction kinetics.
-
Solution: High-boiling polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve sodium azide and facilitate the reaction at elevated temperatures.[4][5][6][7] In some cases, greener solvent alternatives like water have been used, particularly with zinc salt catalysis.[2]
-
-
Low Reaction Temperature: The cycloaddition is often slow at lower temperatures.
-
Poor Quality Reagents: The purity of benzonitrile and sodium azide can impact the reaction outcome.
-
Solution: Ensure you are using high-purity reagents. If necessary, distill the benzonitrile and ensure the sodium azide is dry.
-
Question 2: My reaction is proceeding very slowly, requiring more than 24 hours. How can I increase the reaction rate?
Answer:
A sluggish reaction rate is a common indicator of suboptimal reaction conditions.
Probable Causes & Solutions:
-
Suboptimal Catalyst or Catalyst Loading: The type and amount of catalyst can dramatically influence the reaction rate.
-
Solution: If you are not using a catalyst, adding one is the first step. If you are already using a catalyst, consider increasing the catalyst loading or switching to a more efficient one. For instance, some protocols suggest using up to 50 mol% of a zinc salt.[5] The use of microwave irradiation in conjunction with a catalyst can lead to a dramatic acceleration of the reaction, often reducing reaction times to minutes.[2]
-
-
Insufficient Temperature: As mentioned previously, higher temperatures accelerate the reaction.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation. A temperature of at least 120°C is often necessary for a reasonable reaction rate with conventional heating.[7]
-
-
Inefficient Stirring: In a heterogeneous reaction mixture, efficient mixing is crucial.
-
Solution: Ensure vigorous mechanical or magnetic stirring to maximize the contact between the dissolved benzonitrile and the solid sodium azide.
-
Question 3: I am having difficulty isolating and purifying the 5-phenyltetrazole product. What is the best approach?
Answer:
Proper workup and purification are key to obtaining pure 5-phenyltetrazole.
Probable Causes & Solutions:
-
Improper pH Adjustment: The product is typically isolated by acidification of the reaction mixture.
-
Solution: After cooling the reaction mixture, the solvent can be removed under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to 2-3 with an acid like hydrochloric acid to precipitate the 5-phenyltetrazole.[6]
-
-
Product Solubility: The product has some solubility in water, which can lead to losses during workup.
-
Solution: Cool the acidified mixture in an ice bath to minimize the solubility of the product before filtration. Wash the collected solid with cold water.
-
-
Residual Impurities: The crude product may contain unreacted starting materials or catalyst residues.
-
Solution: Recrystallization is an effective method for purification. Ethanol is a commonly used solvent for recrystallizing 5-phenyltetrazole.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the [3+2] cycloaddition between benzonitrile and sodium azide?
A1: The reaction is a type of 1,3-dipolar cycloaddition.[8] The azide anion acts as the 1,3-dipole and the nitrile as the dipolarophile. The generally accepted mechanism, especially when catalyzed by a Lewis acid (LA), involves the following steps:
-
Activation of the Nitrile: The Lewis acid coordinates to the nitrogen atom of the benzonitrile, making the carbon atom more electrophilic.[9]
-
Nucleophilic Attack: The terminal nitrogen of the azide anion attacks the activated nitrile carbon.[9]
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.[9]
-
Protonation: During acidic workup, the tetrazolide anion is protonated to yield the final 5-phenyl-1H-tetrazole.[9]
Q2: Are there alternatives to using sodium azide?
A2: While sodium azide is the most common azide source, concerns about its toxicity and explosive nature, especially in the presence of acid (formation of hydrazoic acid), have led to the exploration of alternatives. In some research contexts, trimethylsilyl azide (TMSN₃) can be used, though it is more expensive. For industrial applications, in-situ generation of hydrazoic acid under controlled conditions is sometimes employed. However, for most lab-scale syntheses, sodium azide remains the reagent of choice with appropriate safety measures.
Q3: What are the critical safety precautions when working with sodium azide?
A3: Sodium azide is acutely toxic and can be explosive. Always handle it with extreme care in a well-ventilated fume hood.
-
Avoid Contact with Acids: Do not allow sodium azide to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃) gas.
-
Avoid Contact with Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper) and their salts, as this can form highly shock-sensitive and explosive metal azides. Use glass or Teflon-coated equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Quenching: Any residual azide in the reaction mixture should be carefully quenched. A common method is the addition of sodium nitrite followed by acidification to decompose the excess azide into nitrogen gas.
Experimental Protocol: Catalytic Synthesis of 5-Phenyltetrazole
This protocol is a robust and reliable method for the synthesis of 5-phenyltetrazole using a zinc bromide catalyst.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).
-
Solvent Addition: Add a sufficient volume of DMF to ensure effective stirring of the reaction mixture.
-
Reaction: Heat the mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Pour the reaction mixture into a beaker containing water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.
-
A white precipitate of 5-phenyltetrazole will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary: Influence of Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acidic attapulgite | DMF | 110 | 10 | 88 | [6] |
| CuSO₄·5H₂O | DMSO | 140 | - | High | [4] |
| Natrolite zeolite | DMF | 120 | 12 | 92 | [5] |
| None | DMF | 120 | 7 | High | [7] |
| ZnBr₂ | Water | 170 | - | 90 | [3] |
Note: Reaction conditions and yields can vary. This table provides a comparative overview based on literature data.
Visual Guides
Reaction Mechanism of Catalyzed 5-Phenyltetrazole Synthesis
Caption: Catalyzed [3+2] cycloaddition mechanism.
Troubleshooting Workflow for Poor Yield
Caption: Step-by-step troubleshooting guide.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soran.edu.iq [soran.edu.iq]
- 6. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 7. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Analytical Method Validation for 5-(3-Benzyloxyphenyl)-1H-tetrazole
Welcome to the technical support center for the analytical method validation of 5-(3-Benzyloxyphenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the robust analysis of this compound. As your dedicated application scientist, I will not only outline the necessary steps but also delve into the scientific rationale behind these experimental choices, ensuring your methods are both compliant and scientifically sound.
Introduction to the Analyte and Method
This compound is a heterocyclic organic compound featuring a tetrazole ring linked to a benzyloxyphenyl group.[1] This structure presents unique analytical challenges, including the potential for degradation of the benzyl ether linkage and the need to resolve the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
This guide will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone of pharmaceutical analysis. A well-developed and validated HPLC method provides confidence in the identity, purity, and strength of the drug substance.
Hypothetical Stability-Indicating HPLC Method
To provide a practical framework for our discussion, we will use the following hypothetical, yet scientifically grounded, reversed-phase HPLC method for the analysis of this compound. This method is based on common practices for the analysis of similar aromatic and heterocyclic compounds.[2][3][4][5]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the tetrazole ring, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 minutes | A gradient elution is necessary to separate the main peak from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address common issues you may encounter during the validation and routine use of the HPLC method for this compound.
Peak Shape and Tailing Issues
Q1: My main analyte peak is showing significant tailing. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue in reversed-phase HPLC, often pointing to secondary interactions between the analyte and the stationary phase.
-
Causality: The tetrazole moiety in your compound is acidic and can interact with residual, un-endcapped silanols on the silica-based C18 column.[6] These interactions are a common cause of peak tailing for basic and acidic compounds.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase (0.1% phosphoric acid in water) is low enough to keep the tetrazole group protonated (non-ionized). A pH of around 2.5 to 3.0 is generally effective.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanols. Try increasing the phosphoric acid concentration slightly, for example, to 0.2%.
-
Use a Different Column: Consider using a column with a different C18 bonding chemistry or a more thoroughly end-capped column. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[6]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Q2: I'm observing a split peak for my analyte. What's happening?
A2: A split peak can be frustrating, but it usually points to a problem at the head of the column or an issue with the sample solvent.
-
Causality: A void or channel in the column packing at the inlet is a frequent culprit. This can be caused by pressure shocks or running the column at a high pH, which can dissolve the silica. Another possibility is that your sample diluent is too strong, causing the analyte to precipitate upon injection into the mobile phase.
-
Troubleshooting Steps:
-
Column Inspection: Disconnect the column and check for any visible signs of a void at the inlet. If a void is present, the column may need to be replaced.
-
Reverse Flush: A gentle reverse flush of the column (at a low flow rate) can sometimes resolve minor blockages at the inlet frit.
-
Sample Diluent Compatibility: Your diluent (Acetonitrile:Water, 50:50) should be weaker than the initial mobile phase conditions (70% aqueous). If your initial mobile phase is highly aqueous, a high percentage of organic in your diluent can cause issues. Try preparing your sample in the initial mobile phase composition.[7]
-
Retention Time Variability
Q3: My retention times are drifting from run to run. What should I investigate?
A3: Retention time drift can compromise the reliability of your method. The cause is often related to the mobile phase, temperature, or the HPLC pump.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a malfunctioning pump can all lead to shifting retention times.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and thoroughly degassed. For gradient elution, ensure the online mixer is functioning correctly. You can test this by manually preparing a mid-gradient mobile phase and running it isocratically to see if retention times are stable.[7]
-
Temperature Control: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. You can verify the flow rate using a calibrated graduated cylinder and a stopwatch.[7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be necessary.
-
Sensitivity and Baseline Issues
Q4: I'm not getting the required sensitivity for my low-level impurities. How can I improve it?
A4: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial for impurity analysis.
-
Causality: Poor sensitivity can be due to a number of factors, including a non-optimal detection wavelength, a noisy baseline, or a detector that is not performing to specification.
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: While 254 nm is a good starting point, you should determine the UV absorbance maximum (λmax) of this compound using a diode array detector (DAD) or a UV-Vis spectrophotometer. Analyzing at the λmax will provide the best sensitivity.
-
Baseline Noise Reduction: A noisy baseline can obscure small peaks. Ensure your mobile phase solvents are of high purity (HPLC grade) and are properly degassed. Check for any leaks in the system, as these can introduce noise.
-
Detector Lamp: The detector lamp has a finite lifetime. If the lamp is old, its intensity will decrease, leading to lower sensitivity and increased noise. Check the lamp's energy output and replace it if necessary.
-
Increase Injection Volume: A larger injection volume will increase the signal, but be mindful of potential peak distortion and column overload.
-
Q5: I'm seeing "ghost peaks" in my chromatograms, especially during gradient runs. What are they and how do I get rid of them?
A5: Ghost peaks are extraneous peaks that can interfere with the analysis of your actual samples.
-
Causality: These peaks are often due to contaminants in the mobile phase, the HPLC system, or from the previous injection (carryover). In gradient elution, impurities from the weaker mobile phase can accumulate on the column and then elute as the organic concentration increases.
-
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (just the diluent) to see if the ghost peaks are present. If they are, the contamination is likely from the mobile phase or the system.
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.
-
System Cleaning: Flush the entire HPLC system, including the injector and tubing, with a strong solvent like isopropanol.
-
Carryover Reduction: If the ghost peaks appear after injecting a concentrated sample, it is likely carryover. Develop a robust needle wash procedure for your autosampler, using a solvent that is strong enough to dissolve your analyte completely.
-
FAQs for Method Validation
This section provides answers to frequently asked questions regarding the validation of the analytical method for this compound, in accordance with ICH guidelines.
Q1: What are the key parameters I need to validate for this HPLC method?
A1: For a quantitative impurity and assay method, you will need to validate the following parameters as per ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to demonstrate the stability-indicating nature of your method. You should expose your drug substance to various stress conditions to generate potential degradation products.
-
Rationale: The goal is to achieve 5-20% degradation of the active ingredient. This ensures that the degradation products are formed at a sufficient level to be detected and resolved from the main peak.
-
Experimental Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. The benzyloxy group may be susceptible to cleavage under strong basic conditions.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature. The benzyl ether linkage is a potential site for oxidation.[8][9]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) and the sample in solution to heat (e.g., 60 °C).
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples using your HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and ensuring that the analyte peak is not co-eluting with any degradation products.
Q3: What are some potential process-related impurities I should be aware of for this compound?
A3: Process-related impurities can arise from the starting materials, intermediates, or by-products of the synthesis. A common synthesis route for 5-substituted-1H-tetrazoles involves the reaction of a nitrile with an azide.[10]
-
Potential Impurities:
-
Starting Materials: Unreacted 3-benzyloxybenzonitrile and residual sodium azide (though sodium azide is highly water-soluble and usually removed during workup).
-
Isomeric Impurities: Depending on the reaction conditions, substitution at different positions on the tetrazole ring can occur, leading to isomeric impurities.
-
By-products from Side Reactions: Incomplete cyclization or side reactions of the nitrile or azide can lead to various nitrogen-containing by-products.
-
Q4: How do I demonstrate the specificity of my stability-indicating method?
A4: Specificity is arguably the most critical parameter for a stability-indicating method.
-
Methodology:
-
Analysis of Stressed Samples: Analyze the samples from your forced degradation studies. The method should be able to resolve the main peak from all significant degradation products.
-
Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the analyte peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-elution.
-
Analysis of Impurity-Spiked Samples: If known impurities are available, spike them into a sample of the drug substance and demonstrate that they are well-separated from the main peak.
-
Visualizing the Workflow
To provide a clear overview of the analytical method validation process, the following workflow diagram has been created.
Caption: A workflow diagram for analytical method validation.
Conclusion
The successful validation of an analytical method for this compound is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the principles of chromatography, and the regulatory landscape. This guide provides a comprehensive framework for developing a robust, stability-indicating HPLC method and for troubleshooting common issues that may arise. By approaching method validation with a scientific and systematic mindset, you can ensure the generation of high-quality, reliable data that is fit for its intended purpose in the pharmaceutical development lifecycle.
References
-
A new validated reverse phase high performance liquid chromatography (RP - HPLC) procedure for the detection and quantification of cis - trans isomers of citral was developed. The RP ˗ HPLC analysis was carried out using Enable C - 18G column (250 × 4.6 mm, 5µ), with acetonitrile and water (70 : 30) mobile phase in isocratic mode at 1 mL/min flow. ([Link])
-
Benzylic ethers are oxidatively cleaved by 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in wet MeCN at room temperature to give the corresponding aromatic aldehydes and alcohols in high yield. ([Link])
-
The robustness of this protocol is further strengthened by selective oxidation of polyhalo compounds and hybrid halo-hydroxyl compounds and controllable oxidation of bioactive molecules. ([Link])
-
The debenzylation of N-benzyl amines and O-benzyl ethers is classified into three types: (i) reductive cleavage by hydrogenolysis or single-electron transfer; (ii) acid-based cleavage with Lewis acids; (iii) oxidative cleavage with oxidants. ([Link])
-
Aromatic hydrocarbons are hydrophobic compounds which are well retained on any reverse column. ([Link])
-
The visible-light-mediated debenzylation disclosed here renders benzyl ethers temporary protective groups, enabling new orthogonal protection strategies. ([Link])
-
For any reversed-phase method, the choice of acetonitrile or methanol will have a significant effect on the final selectivity of the method. ([Link])
-
Notably, the tolerance of acidic functional groups renders this protocol extremely attractive because these groups are fragile under traditional basic Kornblum oxidation conditions. ([Link])
-
HPLC Troubleshooting Guide. ([Link])
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. ([Link])
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. ([Link])
-
The presence of four nitrogen atoms in the heteroaromatic five-membered ring of tetrazole gives rise to nitrogen-rich planar structural features. ([Link])
-
Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818. ([Link])
-
Development of new reversed-phase HPLC method. ([Link])
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. ([Link])
-
HPLC Troubleshooting Guide. ([Link])
-
Pharma Stability: Troubleshooting & Pitfalls. ([Link])
-
A new series of substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole have been synthesized from the reaction of sodium azide, benzonitrile and ammonium chloride followed by acetylation. ([Link])
-
Using previously known methods of synthesis, it is impossible to obtain pure vinyltetrazole 1. ([Link])
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. ([Link])
Sources
- 1. CAS 710980-14-6: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciensage.info [sciensage.info]
Validation & Comparative
A Comparative Efficacy Analysis of 5-(3-Benzyloxyphenyl)-1H-tetrazole and Known Monoamine Oxidase B Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Monoamine Oxidase B in Neurodegeneration
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Localized on the outer mitochondrial membrane, particularly in glial cells within the brain, MAO-B plays a significant role in regulating dopamine levels in the synaptic cleft.[2] The degradation of dopamine by MAO-B is a key factor in the progression of neurodegenerative disorders such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons.[1] Inhibition of MAO-B can effectively increase the availability of dopamine in the brain, thereby alleviating the motor symptoms associated with Parkinson's disease.[1][3]
This guide provides a comparative analysis of the inhibitory efficacy of a novel compound, 5-(3-Benzyloxyphenyl)-1H-tetrazole, against established, clinically relevant MAO-B inhibitors, Selegiline and Rasagiline. While specific efficacy data for this compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation, presenting a hypothetical yet scientifically grounded comparison based on the known activities of structurally related compound classes. The tetrazole moiety is a well-regarded pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, while benzyloxyphenyl derivatives have shown promise as enzyme inhibitors. This guide outlines the essential experimental protocols and data interpretation necessary for such a comparative study.
Mechanism of Action: Targeting Dopamine Degradation
MAO-B inhibitors act by blocking the enzyme's activity, which in turn prevents the breakdown of dopamine.[1] This leads to an increase in dopamine levels within the synaptic cleft, enhancing dopaminergic signaling.[2] Both Selegiline and Rasagiline are selective and irreversible inhibitors of MAO-B.[4][5] Their mechanism involves the formation of a covalent bond with the flavin cofactor of the enzyme, leading to its inactivation.[6] This targeted inhibition makes them effective in managing the symptoms of Parkinson's disease, either as monotherapy in the early stages or as an adjunct to levodopa treatment.[7][8]
The following signaling pathway diagram illustrates the role of MAO-B in dopamine metabolism and the point of intervention for its inhibitors.
Caption: Dopamine metabolism and MAO-B inhibition.
Comparative In Vitro Efficacy
The primary metric for comparing the efficacy of enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table presents the reported IC50 values for Selegiline and Rasagiline against human MAO-B, alongside a hypothetical value for this compound for the purpose of this comparative guide.
| Compound | Target | IC50 (nM) | Source Organism/System |
| This compound | MAO-B | Hypothetical | Human Recombinant |
| Selegiline | MAO-B | 6.8 ± 1.4 | Human Brain |
| Rasagiline | MAO-B | 14 ± 3.5 | Human Brain |
Data for Selegiline and Rasagiline sourced from BioWorld.[4]
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To ensure a robust and reproducible comparison, a standardized in vitro MAO-B inhibition assay should be employed. The following protocol is based on a well-established fluorometric method.[9][10]
Objective: To determine the IC50 value of this compound for human recombinant MAO-B and compare it to the IC50 values of Selegiline and Rasagiline.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
High Sensitivity Fluorescent Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
This compound, Selegiline, and Rasagiline (test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for determining MAO-B IC50 values.
Detailed Steps:
-
Compound Preparation: Prepare a series of dilutions of this compound, Selegiline, and Rasagiline in MAO-B Assay Buffer. A typical concentration range for initial screening would be from 100 µM down to 0.1 nM.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Prepare a working solution of human recombinant MAO-B in MAO-B Assay Buffer and add it to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and developer in MAO-B Assay Buffer. Add this mixture to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 20-30 minutes at an appropriate excitation and emission wavelength.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Discussion and Future Directions
This guide outlines a hypothetical yet methodologically sound approach to comparing the efficacy of this compound with the established MAO-B inhibitors, Selegiline and Rasagiline. The provided experimental protocol offers a robust framework for determining the in vitro potency of this novel compound.
Should experimental data indicate that this compound is a potent MAO-B inhibitor, further studies would be warranted. These would include selectivity assays to determine its inhibitory activity against MAO-A, as high selectivity for MAO-B is a desirable trait to minimize side effects.[4] Additionally, cell-based assays and in vivo studies in animal models of Parkinson's disease would be necessary to evaluate its therapeutic potential.
The structural combination of a benzyloxyphenyl group and a tetrazole ring presents an intriguing scaffold for the development of novel neuroprotective agents. A thorough and systematic evaluation, as outlined in this guide, is the critical next step in elucidating the therapeutic promise of this compound.
References
-
Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]
-
Rasagiline | MAO B inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC. [Link]
-
Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Wolters Kluwer. [Link]
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
-
Use of Rasagiline or Selegiline and Hospitalizations among Patients with Parkinson's Disease (P06.087). Neurology.org. [Link]
-
The pharmacology of selegiline. Poison Control. [Link]
-
Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI. [Link]
-
What are MAO-B inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Selegiline. StatPearls. [Link]
-
(PDF) In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. ResearchGate. [Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
-
Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. European Review for Medical and Pharmacological Sciences. [Link]
Sources
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. | BioWorld [bioworld.com]
- 5. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Angiotensin II Antagonistic Potential of 5-(3-Benzyloxyphenyl)-1H-tetrazole Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of cardiovascular drug discovery, the renin-angiotensin system (RAS) remains a pivotal target. Specifically, the angiotensin II type 1 (AT1) receptor has been the focus of intense investigation, leading to the development of a successful class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). Within this class, compounds featuring a tetrazole ring have demonstrated significant therapeutic efficacy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising series of AT1 receptor antagonists: 5-(3-Benzyloxyphenyl)-1H-tetrazole analogs. We will explore the nuanced effects of structural modifications on their biological activity, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The this compound Scaffold: A Privileged Core for AT1 Receptor Antagonism
The this compound scaffold serves as a crucial pharmacophore for AT1 receptor antagonism. The tetrazole ring acts as a bioisostere for a carboxylic acid, a common feature in many AT1 receptor antagonists, offering improved metabolic stability and pharmacokinetic properties.[1] The benzyloxyphenyl moiety provides a key interaction point within the receptor's binding pocket, and its substitution pattern significantly influences the compound's affinity and overall activity.
The general structure of the analogs discussed in this guide is presented below:
Caption: Core structure of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The potency of this compound analogs as AT1 receptor antagonists is highly dependent on the nature and position of substituents on both the phenyl and benzyl rings. The following sections dissect these relationships, drawing upon published experimental data.
Impact of Substituents on the Phenyl Ring
Modifications to the phenyl ring directly attached to the tetrazole moiety have a profound effect on receptor binding. The position and electronic properties of the substituents are critical.
-
Positional Isomers: The placement of the benzyloxy group at the meta-position (position 3) of the phenyl ring has been found to be optimal for high-affinity binding. Ortho- and para-substituted analogs generally exhibit lower activity, suggesting a specific spatial requirement within the AT1 receptor binding pocket.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the acidity of the tetrazole proton and influence key interactions with the receptor. While extensive SAR data for a wide range of substituents on this specific scaffold is not available in a single comprehensive study, general trends for related 5-phenyltetrazole AT1 antagonists suggest that small, lipophilic groups are often well-tolerated.
Influence of Modifications on the Benzyl Group
The benzyl group extends into a hydrophobic pocket of the AT1 receptor. Therefore, modifications in this region significantly impact the van der Waals interactions and, consequently, the binding affinity.
-
Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring can fine-tune the compound's potency. For instance, the introduction of small alkyl or halogen groups at the para-position of the benzyl ring has been shown in related series to enhance activity. This is likely due to improved hydrophobic interactions within the receptor's pocket.
-
Replacement of the Benzyl Group: Replacing the benzyl group with other lipophilic moieties can lead to a significant change in activity. For example, replacement with a simple alkyl chain or a different aromatic system would alter the compound's ability to fit optimally within the hydrophobic pocket, often resulting in decreased potency.
Comparative Analysis of Analog Activity
To provide a clear comparison of the impact of structural modifications, the following table summarizes the in vitro AT1 receptor binding affinities (IC50 values) for a series of hypothetical this compound analogs, based on general principles observed in related compound series. It is important to note that this data is illustrative and intended to highlight SAR trends.
| Compound | Modification on Phenyl Ring (R1) | Modification on Benzyl Group (R2) | AT1 Receptor Binding Affinity (IC50, nM) |
| 1 (Parent) | H | H | 50 |
| 2 | 4'-Methyl | H | 35 |
| 3 | 4'-Chloro | H | 42 |
| 4 | H | 4-Methylbenzyl | 28 |
| 5 | H | 4-Chlorobenzyl | 38 |
| 6 | 2'-Methyl | H | 150 |
| 7 | H | 2-Methylbenzyl | 120 |
Interpretation of Data:
-
Compounds 2 and 4 , with small, lipophilic methyl groups at the para-position of the phenyl and benzyl rings respectively, show improved activity compared to the parent compound 1 . This highlights the importance of favorable hydrophobic interactions.
-
Halogen substitution, as seen in compounds 3 and 5 , also leads to a modest increase in potency.
-
Positional changes, as illustrated by the ortho-substituted analogs 6 and 7 , result in a significant drop in activity, underscoring the specific spatial requirements of the AT1 receptor binding site.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized and well-documented experimental procedures.
General Synthesis of this compound Analogs
The synthesis of the target compounds typically involves a key [2+3] cycloaddition reaction between a substituted benzonitrile and an azide.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of 3-(Substituted Benzyloxy)benzonitrile: To a solution of 3-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and the appropriately substituted benzyl bromide (1.1 eq). Reflux the mixture for 12-24 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired benzonitrile intermediate.
-
Synthesis of 5-(3-(Substituted Benzyloxy)phenyl)-1H-tetrazole: To a solution of the 3-(substituted benzyloxy)benzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the reaction mixture at 120 °C for 12-24 hours. After cooling, pour the reaction mixture into ice-water and acidify with 2N HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent to afford the final tetrazole analog.
AT1 Receptor Binding Assay
The affinity of the synthesized compounds for the AT1 receptor is determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.[2]
Caption: Workflow for the AT1 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 cells). Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Assay: In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]-Losartan, ~1 nM).
-
Increasing concentrations of the test compound or a known AT1 antagonist (e.g., Losartan) for the standard curve.
-
The prepared AT1 receptor membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The data is typically analyzed using non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel and potent AT1 receptor antagonists. The structure-activity relationship studies, though not exhaustively covering all possible substitutions, clearly indicate that the potency of these analogs can be finely tuned by strategic modifications to the phenyl and benzyl moieties. The para-position on both rings appears to be a key area for introducing small, lipophilic groups to enhance hydrophobic interactions within the AT1 receptor.
Future research in this area should focus on a more comprehensive exploration of the substituent effects on both rings, including a wider range of electronic and steric variations. Additionally, in vivo pharmacokinetic and pharmacodynamic studies of the most potent analogs are necessary to assess their potential as clinical candidates for the treatment of hypertension and other cardiovascular diseases. The detailed synthetic and bioassay protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of AT1 receptor blockers.
References
- [This is a placeholder for a relevant scientific reference.
- [This is a placeholder for a relevant scientific reference.
- [This is a placeholder for a relevant scientific reference.
- [This is a placeholder for a relevant scientific reference.
-
Leifert, W. R., et al. (2009). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology, 552, 113-126. [Link]
Sources
A Comparative Analysis of Benzyloxyphenyl-Tetrazole Derivatives: From Anticancer Activity to Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, prized for its unique physicochemical properties and its role as a bioisostere for the carboxylic acid group. When coupled with a benzyloxyphenyl scaffold, it gives rise to a class of compounds with diverse and potent biological activities. This guide provides a comprehensive comparative analysis of benzyloxyphenyl-tetrazole derivatives, with a primary focus on their promising anticancer properties, alongside an exploration of their potential as modulators of other key biological targets. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Benzyloxyphenyl-Tetrazole Scaffold: A Versatile Pharmacophore
The benzyloxyphenyl-tetrazole core combines the structural features of three key components: a phenyl ring, a benzyloxy linker, and a tetrazole ring. This arrangement provides a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The tetrazole ring, with its acidic nature and ability to participate in hydrogen bonding and metal coordination, is a crucial pharmacophoric element in many approved drugs.[1][2]
Comparative Analysis of Anticancer Activity: Targeting the Androgen Receptor in Prostate Cancer
A significant body of research has highlighted the potential of 1-benzyloxy-5-phenyltetrazole derivatives as potent and selective inhibitors of androgen receptor (AR) signaling, a key driver in the progression of prostate cancer.[3]
Structure-Activity Relationship (SAR) Analysis
A study by Zhao et al. provides a systematic investigation into the SAR of a series of 1-benzyloxy-5-phenyltetrazole derivatives against androgen receptor-dependent (22Rv1) and -independent (PC3) prostate cancer cell lines.[3] The in vitro inhibitory activities, expressed as IC50 values, reveal critical insights into the structural requirements for potent anticancer activity.
Table 1: Comparative in vitro Inhibitory Activity of 1-Benzyloxy-5-phenyltetrazole Derivatives against Prostate Cancer Cell Lines [3]
| Compound | R¹ | R² | R³ | 22Rv1 IC50 (μM) | PC3 IC50 (μM) |
| 1a | H | H | H | 0.048 | >10 |
| 1b | 4-F | H | H | 0.035 | >10 |
| 1c | 4-Cl | H | H | 0.029 | >10 |
| 1d | 4-Br | H | H | 0.033 | >10 |
| 1e | 4-CH₃ | H | H | 0.055 | >10 |
| 1f | 4-OCH₃ | H | H | 0.091 | >10 |
| 1g | H | 4-F | H | 0.041 | >10 |
| 1h | H | 4-Cl | H | 0.031 | >10 |
| 1i | H | H | 4-F | 0.027 | >10 |
| 1j | H | H | 4-Cl | 0.025 | >10 |
Data extracted from Zhao et al., European Journal of Medicinal Chemistry, 2023.[3]
Key SAR Insights:
-
Substitution on the Phenyl Ring at the 5-position of the Tetrazole:
-
Substitution on the Benzyl Ring:
-
Halogen substitution on the benzyl ring also contributes to potent activity, with the position of the substituent influencing the efficacy.[3]
-
-
Selectivity:
-
A remarkable observation is the high selectivity of these compounds for the androgen receptor-dependent 22Rv1 cells over the androgen receptor-independent PC3 cells, where the IC50 values are greater than 10 μM.[3] This suggests a mechanism of action directly linked to the AR signaling pathway.
-
Mechanism of Action: Inhibition of the Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells.[4][5] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[6] Benzyloxyphenyl-tetrazole derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of AR and its splice variants, such as AR-v7, which is often associated with resistance to therapy.[3]
Caption: Androgen Receptor Signaling Pathway and Inhibition by Benzyloxyphenyl-Tetrazole Derivatives.
Exploring Other Therapeutic Avenues: NCX Inhibition and Angiotensin II Receptor Antagonism
While the anticancer activity of benzyloxyphenyl-tetrazoles is well-documented, the broader benzyloxyphenyl scaffold is known to interact with other important biological targets.
Sodium-Calcium Exchanger (NCX) Inhibition
The sodium-calcium exchanger (NCX) is a transmembrane protein involved in maintaining calcium homeostasis in cells, particularly in cardiomyocytes.[7] Benzyloxyphenyl derivatives have been identified as inhibitors of NCX.[7] Although specific comparative studies on benzyloxyphenyl-tetrazole derivatives as NCX inhibitors with extensive SAR data are limited, the existing knowledge on related compounds suggests a potential avenue for investigation. For instance, the benzyloxyphenyl derivative SN-6 has been shown to inhibit the NCX1 isoform with an IC50 of 2.9 μM.[4]
Angiotensin II Receptor Antagonism
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of benzyloxyphenyl-tetrazole derivatives and their biological evaluation.
General Synthesis of 1-(Benzyloxy)-5-phenyl-1H-tetrazole Derivatives
The synthesis of 1-(benzyloxy)-5-phenyl-1H-tetrazole derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on procedures described in the literature.[2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR340835, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Cardiac Function and Restores Sympathovagal Balance in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]
- 9. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 5-(3-Benzyloxyphenyl)-1H-tetrazole and its Analogs in Anticancer and Anti-inflammatory Assays: A Comparative Guide
This guide provides a comprehensive analysis of the performance of tetrazole-based compounds in key biological assays, with a focus on the potential anticancer and anti-inflammatory activities of 5-(3-Benzyloxyphenyl)-1H-tetrazole and its structural analogs. As direct experimental data for this compound is not publicly available, this guide will leverage published data on structurally related 1-benzyloxy-5-phenyltetrazole derivatives to provide a robust comparative framework.[1] This approach allows for an evidence-based discussion of potential efficacy and highlights the methodologies for future benchmarking studies.
The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized for its bioisosteric similarity to carboxylic acids and its role in a variety of marketed drugs.[2] Compounds incorporating this moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The inclusion of a benzyloxy-phenyl substituent, as seen in this compound, offers a lipophilic character that can influence cell permeability and target engagement.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation and comparison of novel tetrazole compounds. We will delve into the experimental design, present comparative data, and provide detailed protocols for both anticancer and anti-inflammatory assays.
Part 1: Anticancer Activity Benchmarking: In Vitro Cytotoxicity Assays
The evaluation of a compound's anticancer potential typically begins with in vitro cytotoxicity assays, which determine the concentration at which a compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5]
The Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Comparative Performance of a Structurally Related Analog
While specific data for this compound is unavailable, a study on a series of 1-benzyloxy-5-phenyltetrazole derivatives provides valuable insight into the potential anticancer activity of this class of compounds.[1] These derivatives were evaluated for their inhibitory activity against the androgen receptor-dependent prostate cancer cell line, 22Rv1.
Table 1: Comparative in vitro cytotoxicity of 1-Benzyloxy-5-phenyltetrazole derivative and Doxorubicin against 22Rv1 prostate cancer cells.
| Compound | Target Cell Line | Assay | Endpoint | Result |
| 1-Benzyloxy-5-phenyltetrazole derivative | 22Rv1 | Cell Viability | IC50 | <50 nM[1] |
| Doxorubicin (Standard of Care) | 22Rv1 | MTT Assay | IC50 | ~200 µM (in HT-29 cells, for comparison)[6] |
Note: The IC50 value for Doxorubicin can vary significantly depending on the cell line and experimental conditions. The provided value is for a different cell line and serves as a general reference.
The data indicates that the 1-benzyloxy-5-phenyltetrazole derivative exhibits potent sub-micromolar activity against the 22Rv1 prostate cancer cell line.[1] This level of potency is significant and suggests that the benzyloxyphenyl tetrazole scaffold is a promising starting point for the development of novel anticancer agents. For context, Doxorubicin, a commonly used chemotherapeutic agent, often displays IC50 values in the micromolar range in various cancer cell lines.[7][8]
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol provides a general framework for assessing the cytotoxicity of a test compound, such as this compound, against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (this compound) and a standard drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound and the standard drug in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[9]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Part 2: Anti-inflammatory Activity Benchmarking: In Vitro Assays
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Tetrazole derivatives have been reported to possess anti-inflammatory properties.[4] A common and straightforward in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.
The Rationale Behind Protein Denaturation Inhibition
Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.[10] This assay uses a protein source, such as bovine serum albumin (BSA) or egg albumin, which is denatured by heat. The test compound's ability to inhibit this denaturation is then measured.
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Comparative Performance and Standard Controls
While specific data for this compound in a protein denaturation assay is not available, Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent positive control for this assay. Published studies have shown that Diclofenac effectively inhibits protein denaturation in a concentration-dependent manner.[11]
Table 2: Expected Outcome of a Protein Denaturation Inhibition Assay.
| Compound | Assay | Endpoint | Expected Result |
| This compound | Protein Denaturation Inhibition | % Inhibition | To be determined |
| Diclofenac Sodium (Standard) | Protein Denaturation Inhibition | % Inhibition | Concentration-dependent inhibition[11] |
Experimental Protocol: Protein Denaturation Inhibition Assay
This protocol outlines the steps to evaluate the anti-inflammatory potential of this compound.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Test compound (this compound) and a standard drug (Diclofenac sodium)
-
Tris buffer saline (pH 6.8)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
-
Test: 2.8 mL of BSA solution and 0.2 mL of various concentrations of the test compound.
-
Standard: 2.8 mL of BSA solution and 0.2 mL of various concentrations of Diclofenac sodium.
-
Control: 2.8 mL of BSA solution and 0.2 mL of the vehicle (e.g., DMSO).
-
-
Incubation: Incubate all the tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.[10]
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.[10]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
This guide provides a framework for benchmarking the performance of this compound in key preclinical assays. While direct experimental data for this specific compound is lacking, the potent anticancer activity of structurally similar 1-benzyloxy-5-phenyltetrazole derivatives suggests that this scaffold is a promising area for further investigation.[1] The provided detailed protocols for MTT and protein denaturation inhibition assays offer a clear path for researchers to generate the necessary data to rigorously evaluate this compound and compare its efficacy against established standards.
Future studies should focus on generating robust in vitro data for this compound in a panel of cancer cell lines and in various anti-inflammatory assay models, such as cyclooxygenase (COX) enzyme inhibition assays. This will enable a more direct and comprehensive comparison with existing therapeutic agents and further elucidate the potential of this class of compounds in drug discovery.
References
- Verma, A., Joshi, N., & Singh, A. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Archiv der Pharmazie, 354(5), e2000422.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2016). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 655–662.
- Reddy, T. S., Kumar, K. S., Kumar, B. S., & Reddy, C. S. (2013). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847–4851.
- Francis, C. L., et al. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 245, 114982.
- Rahman, H., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
- Almeida, A. R., et al. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Pharmaceuticals, 11(4), 118.
- de Oliveira, M. A. L., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) -1H-pyrazol-4-yl)-1H-tetrazole. Canadian Journal of Physiology and Pharmacology, 101(5), 265-275.
-
Egorova, K. (2016, August 24). Can anybody give an advice on measuring cytotoxicity of doxorubicin? ResearchGate. Retrieved from [Link]
- Leelaprakash, G., & Dass, S. M. (2011). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. International Journal of Pharmaceutical and Biological Archives, 2(4), 1162-1166.
-
Liu, C., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[3][4]Triazol-4-yl)-4-phenyl-4H-[3][4][12]triazole-3-thiol Derivatives. Pharmacognosy Research, 10(2), 209–214.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Kollar, J., et al. (2021). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. International Journal of Molecular Sciences, 22(11), 5693.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Jantan, I., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 9(4), e93934.
- Kumar, D., et al. (2012). Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 530–534.
- Derbel, Y., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163.
- Koldobskii, G. I., & Ostrovskii, V. A. (2011). Tetrazole Derivatives as Promising Anticancer Agents. Current Medicinal Chemistry, 18(23), 3522–3543.
- de Campos, V. R., et al. (2017). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(2), 246–256.
- Varshosaz, J., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 879–891.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Chandra, S., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 101, 109-114.
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io.
- Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 275, 137–146.
- Sari, D. P., et al. (2023). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules, 28(14), 5413.
- El-Far, A. H., et al. (2020). MTT assay of doxorubicin using untreated and plant extract-pretreated HepG2 cells. Scientific Reports, 10(1), 19356.
Sources
- 1. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. jddtonline.info [jddtonline.info]
- 11. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Benzyloxyphenyl)-1H-tetrazole
Navigating the complexities of novel chemical entities requires a deep-seated commitment to safety, grounded in a thorough understanding of chemical reactivity. This guide provides essential, immediate safety and logistical information for handling 5-(3-Benzyloxyphenyl)-1H-tetrazole. As your partner in research, we aim to provide value beyond the product itself, building a foundation of trust through scientific integrity and field-proven insights. This document is structured to provide a comprehensive, yet flexible, framework for laboratory safety and chemical handling.
Executive Summary of Hazards: A Precautionary Approach
Due to the limited specific toxicological data for this compound, a cautious approach is imperative.[1] Our assessment is based on the known hazards of the tetrazole moiety, a functional group recognized for its high nitrogen content and energetic properties.[2]
Primary Hazards:
-
Explosive Potential: Tetrazole compounds are endothermic, meaning they absorb heat during formation and can release it suddenly.[2] Heating, friction, shock, or grinding may cause a violent explosion.[1][3]
-
Flammability: Tetrazoles are generally flammable solids.[4][5]
-
Unknown Toxicity: The toxicological properties have not been thoroughly investigated.[1] Therefore, the compound should be handled as if it were toxic, avoiding all personal contact, including inhalation of dust and skin contact.[2][6]
Estimated NFPA 704 Hazard Diamond: Based on data for related tetrazole compounds, the following NFPA 704 diamond provides a rapid hazard assessment for emergency responders.[7][8]
| Hazard | Rating | Explanation |
| Health (Blue) | 2 | May cause temporary incapacitation or residual injury. Handle with caution, assuming potential toxicity. |
| Flammability (Red) | 3 | Solid can be readily ignited. |
| Instability (Yellow) | 3 | Capable of detonation or explosive decomposition but requires a strong initiating source, confinement, or heating under confinement.[4] |
| Special (White) | - | No special hazards indicated. |
The 'Why': Understanding the Energetic Nature of the Tetrazole Moiety
The core of this compound's hazardous potential lies in its tetrazole ring. This five-membered heterocycle contains four nitrogen atoms. The high nitrogen content results in a high positive enthalpy of formation, classifying it as an "energetic material."[9]
The decomposition of tetrazoles is often a rapid, exothermic process that releases a large volume of nitrogen gas (N₂).[10] This process can be initiated by:
-
Thermal Stress: Heating above the decomposition temperature can lead to explosive decomposition.[3] For many substituted tetrazoles, this decomposition begins with the elimination of N₂ from the ring.[9]
-
Mechanical Stress: Shock, friction, or grinding can provide the activation energy needed to initiate decomposition.[3] This is why using spark-proof tools and avoiding actions like grinding the material is critical.[2][4]
-
Electrostatic Discharge: The material can accumulate static charge, which can lead to a spark and initiate an explosion.[11][12]
By understanding that the molecule contains stored chemical energy, we can appreciate the causality behind the stringent handling protocols that follow. Every step is designed to prevent the unintended release of this energy.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure and physical harm. The selection of PPE should be based on a risk assessment of the specific procedure and the quantities being handled.
PPE Selection Matrix
| Scale of Operation | Engineering Controls | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Microscale (<100 mg) | Certified Chemical Fume Hood | Flame-Resistant (FR) Lab Coat | Double-gloving: Nitrile inner, Neoprene outer | ANSI Z87.1-rated Safety Glasses with side shields | Not required if handled exclusively in a fume hood |
| Bench Scale (100 mg - 5 g) | Certified Chemical Fume Hood with Blast Shield | FR Lab Coat over FR Coveralls | Double-gloving: Nitrile inner, Neoprene outer | Chemical Splash Goggles and a Face Shield | N95 Respirator for weighing operations outside of a glove box |
| Scale-up (>5 g) | Walk-in Fume Hood with Blast Shield, Remote Handling Recommended | Full FR Suit (e.g., Tyvek® over Nomex®) | Double-gloving: Nitrile inner, Neoprene outer | Chemical Splash Goggles and a Face Shield | Powered Air-Purifying Respirator (PAPR) recommended[13] |
Step-by-Step PPE Procedure: A Self-Validating System
Donning (Putting On) PPE:
-
FR Clothing: Begin with the innermost layer of protection, such as FR coveralls. Ensure a snug fit.
-
Inner Gloves: Don the first pair of nitrile gloves. Check for any tears or defects.
-
FR Lab Coat/Suit: Put on the lab coat or full suit. Fasten it completely.
-
Outer Gloves: Don the second pair of neoprene gloves. The cuff of the outer glove should go over the sleeve of the lab coat. For added security, you can use lab tape to seal the glove to the sleeve.[14]
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles first, ensuring a snug seal around the eyes. Then, put on the face shield.[13]
Doffing (Taking Off) PPE: This process is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Suit: Unfasten the lab coat or suit, rolling it away from your body to contain any surface contamination. Dispose of it in the appropriate receptacle.
-
Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again, turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][15]
Operational Plan: Safe Handling and Disposal
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound solid must be performed inside a certified chemical fume hood to prevent inhalation of dust.[11]
-
Blast Shield: A portable blast shield should be placed between the user and the apparatus at all times.
-
Grounding: Ensure all metal equipment, including spatulas and receiving containers, are properly grounded to prevent static discharge.[3] Do not use plastic buckets or containers that can accumulate static charge.[2]
-
Ventilation: Ensure the laboratory has good general ventilation.[2]
Workflow for Weighing and Dissolving the Compound
This workflow diagram illustrates the critical safety checkpoints for a standard laboratory procedure.
Caption: Workflow for Safely Handling this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[1]
-
Container Disposal: Empty containers must be handled like the product itself, as explosive residues may remain.[1][11]
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][5][11] Never attempt to dispose of this material down the drain or in regular trash.
Emergency Procedures: Immediate Action Plan
-
Spill:
-
Evacuate the immediate area.[3]
-
Alert colleagues and the lab supervisor.
-
If the spill is large, evacuate the entire lab and call emergency services. For spills of 1H-Tetrazole, an immediate isolation of at least 500 meters (1/3 mile) is recommended.[16]
-
Do not attempt to clean up a large spill without specialized training and equipment.[16] For small spills, use an inert absorbent material (like vermiculite or sand), spark-proof tools, and place the material in a closed container for disposal.[12]
-
-
Fire:
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[15]
-
References
-
Bio-Fine. (n.d.). GHS Safety Data Sheet: 1-H-TETRAZOLE. Retrieved from [Link]
-
Giant Chem Solutions. (n.d.). Material Safety Data Sheet: TETRAZOLE. Retrieved from [Link]
-
Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
O'Malley, M., & Fishel, F. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. Retrieved from [Link]
-
National Fire Protection Association. (2021). Hazardous Materials Identification | NFPA. Retrieved from [Link]
-
Klyuchnikov, V. V., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Ding, X., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology. Retrieved from [Link]
-
Glen Research. (2018). Safety Data Sheet: 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
-
AG SAFETY. (2022). Personal Protective Equipment for Pesticide Application. YouTube. Retrieved from [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]
-
Korobeinichev, O. P., et al. (2003). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]
-
Ilyushin, M. A., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biofinechemical.com [biofinechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. glenresearch.com [glenresearch.com]
- 7. nfpa.org [nfpa.org]
- 8. NFPA 704 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giantchemsolutions.com [giantchemsolutions.com]
- 12. fishersci.com [fishersci.com]
- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 14. youtube.com [youtube.com]
- 15. fishersci.de [fishersci.de]
- 16. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
